MS1172
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H17BrFN3O3S2 |
|---|---|
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-fluoro-2-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C19H17BrFN3O3S2/c1-11(2)29(26,27)24-16-9-14(21)7-8-15(16)18(25)23-19-22-17(10-28-19)12-3-5-13(20)6-4-12/h3-11,24H,1-2H3,(H,22,23,25) |
Clé InChI |
VSQUOPYFDGLGCK-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BRD9 Degraders
To the Researcher: This guide focuses on the mechanism of action of heterobifunctional degraders targeting Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. While the specific compound "MS1172" could not be identified in the current scientific literature, this document provides a comprehensive overview of the principles of BRD9 degradation using well-characterized molecules as examples. The methodologies and data presented herein are representative of the experimental approaches used to elucidate the mechanism of action for this class of targeted protein degraders.
Introduction to BRD9 and its Role in Disease
Bromodomain-containing protein 9 (BRD9) is a key subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. BRD9 has been identified as a therapeutic target in several cancers, including synovial sarcoma and acute myeloid leukemia, where it is often overexpressed and contributes to oncogenic gene regulation. Unlike traditional inhibitors that only block the function of a protein's specific domain, targeted protein degraders offer a more profound and sustained therapeutic effect by removing the entire protein from the cell.
The PROTAC Mechanism for BRD9 Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein. A BRD9-targeting PROTAC consists of three key components:
-
A ligand that binds to BRD9: This "warhead" specifically recognizes and binds to the bromodomain of BRD9.
-
A ligand that recruits an E3 ubiquitin ligase: This component binds to an E3 ligase, such as the von Hippel-Lindau (VHL) or Cereblon (CRBN) ligase.
-
A chemical linker: This flexible chain connects the BRD9-binding and E3 ligase-binding moieties.
The PROTAC molecule facilitates the formation of a ternary complex between BRD9 and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.
Figure 1: Mechanism of Action for a BRD9 PROTAC.
Quantitative Assessment of BRD9 Degradation
The efficacy of a BRD9 degrader is quantified by several key parameters, which are typically determined through a series of cellular and biochemical assays.
| Parameter | Description | Typical Experimental Method |
| DC50 | The concentration of the degrader required to achieve 50% of the maximum protein degradation. | Western Blot, In-Cell Western, or targeted proteomics (e.g., HiBiT) |
| Dmax | The maximum percentage of protein degradation achievable with the degrader. | Western Blot, In-Cell Western, or targeted proteomics (e.g., HiBiT) |
| Binding Affinity (KD) | The equilibrium dissociation constant, which measures the binding strength of the degrader to BRD9 and the E3 ligase. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), AlphaScreen |
| Ternary Complex Formation | The ability of the degrader to induce the formation of the BRD9-degrader-E3 ligase complex. | Co-Immunoprecipitation (Co-IP), Fluorescence Polarization (FP), FRET-based assays |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of a BRD9 degrader.
Western Blot for BRD9 Degradation
This protocol is used to determine the DC50 and Dmax of a BRD9 degrader.
Materials:
-
Cell line of interest (e.g., synovial sarcoma or AML cell line)
-
BRD9 degrader compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the BRD9 degrader or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. Plot the percentage of remaining BRD9 against the degrader concentration to determine the DC50 and Dmax.
Figure 2: Experimental workflow for Western Blot analysis.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is used to confirm the formation of the BRD9-degrader-E3 ligase ternary complex in cells.
Materials:
-
Cell line of interest
-
BRD9 degrader compound
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-CRBN)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blotting reagents (as in 4.1)
-
Primary antibodies: anti-BRD9 and anti-VHL/CRBN
Procedure:
-
Cell Treatment: Treat cells with the BRD9 degrader or DMSO. Pre-treat with MG132 for 1-2 hours to prevent degradation of the complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-VHL/CRBN antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western Blot, probing for BRD9 and the E3 ligase (VHL or CRBN). The presence of BRD9 in the sample immunoprecipitated with the E3 ligase antibody confirms the formation of the ternary complex.
Figure 3: Experimental workflow for Co-Immunoprecipitation.
Conclusion
The development of PROTACs targeting BRD9 represents a promising therapeutic strategy for various cancers. A thorough understanding of their mechanism of action, supported by robust quantitative data and detailed experimental validation, is crucial for their advancement as clinical candidates. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working in the field of targeted protein degradation.
The Function of MS1172 in Cancer Cells: An In-depth Technical Guide
A comprehensive review of the available scientific literature reveals no specific information regarding a molecule designated "MS1172" and its function in cancer cells. Extensive searches of prominent scientific databases and public resources did not yield any data, publications, or clinical trials associated with this identifier.
This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound name. It is also possible that the identifier is a typographical error.
While a detailed analysis of this compound is not possible due to the absence of information, this guide will address the broader concepts and methodologies relevant to the user's request, providing a framework for how such a technical guide would be structured if data on a novel anti-cancer agent were available. This includes principles of targeted protein degradation, common signaling pathways in oncology, and standard experimental protocols.
I. Principles of Targeted Protein Degradation in Oncology
A leading-edge approach in cancer therapy is Targeted Protein Degradation (TPD), which utilizes the cell's own machinery to eliminate disease-causing proteins.[1][2] This strategy offers several advantages over traditional inhibition, including the potential to target previously "undruggable" proteins and overcome drug resistance.[1]
A. Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules with two key domains: one that binds to a target protein and another that recruits an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome.[4]
Workflow for PROTAC-mediated Degradation:
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
B. Molecular Glues
Molecular glues are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[3] A well-known example is the immunomodulatory drugs (IMiDs) like thalidomide, which recruit new substrates to the CRL4-CRBN E3 ligase.[3]
II. Key Signaling Pathways in Cancer
Understanding the signaling pathways that a novel therapeutic modulates is crucial for its development. Common pathways implicated in cancer include:
A. Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis.[5][6] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer, where it drives cell proliferation and survival.[5]
Caption: Simplified overview of the canonical Wnt/β-catenin signaling pathway.
B. NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the immune response, inflammation, and cell survival.[7] Its constitutive activation in cancer cells promotes proliferation, prevents apoptosis, and contributes to drug resistance.[7]
III. Standard Experimental Protocols in Cancer Cell Biology
To elucidate the function of a novel compound like this compound, a series of in vitro experiments are typically performed.
A. Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cells.
| Assay Type | Principle | Typical Readout |
| MTT/XTT Assay | Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases. | Colorimetric change proportional to the number of viable cells. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells. | Luminescence signal. |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of cell number. | Absorbance measurement after solubilization of the dye. |
| BrdU/EdU Incorporation | Detects DNA synthesis in proliferating cells. | Fluorescence or colorimetric signal. |
Experimental Workflow for a Cell Viability Assay:
Caption: A typical workflow for determining the IC50 of a compound in cancer cells.
B. Western Blotting
Western blotting is used to detect and quantify specific proteins in a cell lysate. This is crucial for confirming the degradation of a target protein by a PROTAC or for observing changes in signaling pathway components.
Methodology:
-
Protein Extraction: Cancer cells are treated with the compound of interest and then lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE: Proteins are separated by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent or fluorescent substrate is added, and the signal is captured, indicating the presence and relative abundance of the target protein.
C. Spheroid Formation Assay
To assess the impact on cancer cell stemness and tumorigenic potential, a spheroid formation assay can be employed.[7]
Methodology:
-
Cell Seeding: Single-cell suspensions of cancer cells are plated in ultra-low attachment plates.
-
Treatment: The cells are treated with the compound of interest.
-
Spheroid Formation: The plates are incubated for several days to allow for the formation of 3D spheroids.
-
Analysis: The number and size of the spheroids are quantified using microscopy and image analysis software.
Conclusion
While the specific function of this compound in cancer cells remains unknown due to a lack of public information, the frameworks presented here outline the principles and methodologies that would be employed to characterize such a molecule. A thorough investigation would involve identifying its molecular target, elucidating its mechanism of action (such as targeted protein degradation), and characterizing its impact on key cancer-related signaling pathways and cellular phenotypes through a suite of established experimental protocols. The generation of quantitative data from these assays would be essential for a comprehensive understanding of its therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Targeted degradation via direct 26S proteasome recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Small-molecule synergist of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the mechanism of Wnt signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingomyelin synthase 2 promotes the stemness of breast cancer cells via modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Probe I-BRD9: An In-depth Technical Guide to Interrogating BRD9 Function
An Introduction to BRD9 and the Need for Selective Chemical Probes
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a subtype of the larger SWI/SNF complex.[1][2] As an epigenetic "reader," BRD9 specifically recognizes acetylated lysine (B10760008) residues on histone tails and other proteins, thereby recruiting the ncBAF complex to specific genomic locations to modulate gene expression.[1][3] This function implicates BRD9 in a multitude of cellular processes, and its dysregulation has been linked to various diseases, most notably cancer, including acute myeloid leukemia (AML) and malignant rhabdoid tumors.[2][4][5]
To dissect the precise biological roles of BRD9 and to validate it as a therapeutic target, the development of potent, selective, and cell-permeable small-molecule inhibitors, known as chemical probes, is essential. These tools allow for the acute and reversible inhibition of the BRD9 bromodomain, enabling researchers to study the direct consequences of blocking its function. This guide focuses on I-BRD9 , the first reported selective chemical probe for BRD9, providing a comprehensive overview of its characteristics, experimental applications, and the methodologies to effectively utilize it in research.[6][7] While the initial query mentioned "MS1172," this designation does not correspond to a widely characterized BRD9 probe in the scientific literature. Therefore, this guide will center on I-BRD9 as a well-validated and representative tool for studying BRD9.
Quantitative Data Summary of BRD9 Chemical Probes
The development of chemical probes for BRD9 has yielded several important compounds. I-BRD9 stands out for its high selectivity, particularly against the closely related BRD7 and the BET (Bromodomain and Extra-Terminal domain) family of proteins.[6][7] The following tables summarize the quantitative data for I-BRD9 and other notable BRD9 inhibitors, providing a comparative view of their biochemical and cellular activities.
Table 1: Biochemical Activity of BRD9 Chemical Probes
| Compound | Target | Assay Type | IC50 (nM) | pIC50 | Kd (nM) | pKd |
| I-BRD9 | BRD9 | TR-FRET | 50 | 7.3[8][9][10] | - | - |
| BRD9 | BROMOscan | 1.9[11] | - | - | 8.7[9][10] | |
| BRD7 | BROMOscan | - | - | 380[11] | 6.4[9][10] | |
| BRD4 (BD1) | TR-FRET | >10,000 | 5.3[8][9] | 1400[11] | - | |
| BI-7273 | BRD9 | AlphaScreen | 19[12][13] | - | 0.75[12] | - |
| BRD7 | AlphaScreen | 117[12][13] | - | 0.3[12] | - | |
| LP99 | BRD9 | ITC | - | - | 99[14][15] | - |
| BRD7 | ITC | - | - | 909[15] | - |
Table 2: Cellular Activity of BRD9 Chemical Probes
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 (nM) | pIC50 |
| I-BRD9 | BRD9 | NanoBRET | HEK293 | 158[10] | 6.8[8][10] |
| BRD9 | Chemoproteomics (Endogenous) | HUT-78 | 79.4[16] | 7.1[16] | |
| BI-7273 | Cell Proliferation | - | EOL-1 | 1400[12] | - |
| LP99 | Chromatin Disruption | FRAP | - | 800[14] | - |
Key Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful application of chemical probes. Below are methodologies for key experiments used to characterize and utilize I-BRD9.
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Biochemical Potency
This assay quantitatively measures the ability of a compound to inhibit the interaction between the BRD9 bromodomain and an acetylated histone peptide.
Materials:
-
Purified, tagged BRD9 bromodomain (e.g., GST-tagged)
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Dye-labeled streptavidin (e.g., fluorescein (B123965) or d2) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of I-BRD9 in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted I-BRD9 or vehicle (DMSO) to the wells of the 384-well plate.
-
Prepare a master mix containing the Tb-labeled anti-GST antibody and the GST-tagged BRD9 protein in Assay Buffer. Add this mix to the wells.
-
Prepare a second master mix containing the biotinylated histone peptide and the dye-labeled streptavidin in Assay Buffer. Add this mix to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.[17]
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).[8]
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the I-BRD9 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of I-BRD9 to BRD9 within living cells, confirming cell permeability and target engagement.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding a NanoLuc®-BRD9 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer that binds BRD9
-
Nano-Glo® Live Cell Substrate and Extracellular NanoLuc® Inhibitor
-
White, solid-bottom 96-well or 384-well plates
-
Luminometer capable of dual-filtered luminescence measurement (460 nm and >600 nm)
Procedure:
-
Transfect cells with the NanoLuc®-BRD9 plasmid and seed them into the assay plates. Incubate for 24-48 hours.[6]
-
Prepare serial dilutions of I-BRD9 in Opti-MEM™.
-
Prepare the tracer solution in Opti-MEM™ at a concentration predetermined to be near its EC50 value.[18]
-
Add the I-BRD9 dilutions to the cells, followed immediately by the tracer.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[1]
-
Prepare the detection reagent by mixing the Nano-Glo® Live Cell Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™. Add this to all wells.[6]
-
Read the plate within 10-15 minutes, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission signals.[6]
-
Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal).
-
Plot the ratio against the log of the I-BRD9 concentration and fit to a dose-response curve to determine the cellular IC50.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is used to validate the effect of BRD9 inhibition by I-BRD9 on the transcription of specific target genes.
Materials:
-
Kasumi-1 cells (or other relevant cell line)
-
I-BRD9 and a negative control compound (or vehicle, DMSO)
-
Cell culture medium and reagents
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CLEC1, DUSP6, FES, SAMSN1) and a housekeeping gene (e.g., GAPDH)[9]
-
qPCR instrument
Procedure:
-
Culture Kasumi-1 cells to the desired density.
-
Treat the cells with I-BRD9 (e.g., 10 µM) or vehicle for a specified time (e.g., 6 hours).[9]
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from an equal amount of RNA from each sample.
-
Perform qPCR using the synthesized cDNA, specific primers for target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in I-BRD9-treated cells compared to vehicle-treated cells, normalized to the housekeeping gene.
Visualizations: Pathways, Workflows, and Logic
BRD9 in the ncBAF Chromatin Remodeling Complex
BRD9 functions as a subunit of the ncBAF (non-canonical BRG1/BRM-associated factor) complex.[1] This complex is a form of the SWI/SNF chromatin remodeling machinery that utilizes the ATPase activity of either SMARCA4 (BRG1) or SMARCA2 (BRM) to alter nucleosome positioning. BRD9's role is to recognize acetylated histones (H3K27ac, H3K9ac, etc.) and anchor the complex to specific sites on the chromatin, thereby facilitating the regulation of gene expression.[1][3] Inhibition of the BRD9 bromodomain with a chemical probe like I-BRD9 prevents this recognition and recruitment, leading to downstream changes in transcription.
Caption: BRD9 recognizes acetylated histones to recruit the ncBAF complex, enabling gene transcription.
Experimental Workflow for Interrogating BRD9 Function
Utilizing a chemical probe like I-BRD9 to study BRD9 function involves a multi-step process, starting from biochemical validation and moving towards cellular and downstream functional assays. This systematic approach ensures that the observed biological effects are directly attributable to the inhibition of the BRD9 bromodomain.
Caption: A typical workflow for characterizing and using a BRD9 chemical probe like I-BRD9.
Logic of Selective Chemical Probe Development
The development of I-BRD9 was guided by a structure-based design approach. The goal was to achieve high potency for BRD9 while ensuring high selectivity against other bromodomains, especially the highly homologous BRD7 and the BET family members like BRD4. This iterative process involves cycles of chemical synthesis, structural biology (X-ray crystallography), and biochemical screening to optimize the inhibitor's properties.[6][7]
References
- 1. eubopen.org [eubopen.org]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 13. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
The Emergence of MS9117: A Targeted Approach to LSD1 Degradation in Acute Myeloid Leukemia
An In-depth Technical Guide on the Discovery and Development of the PROTAC MS9117
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of MS9117, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in the pathogenesis of various cancers, including Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical data, experimental methodologies, and the underlying signaling pathways associated with MS9117.
Introduction: The Rationale for Targeting LSD1 in AML
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2][3] Epigenetic dysregulation is a hallmark of AML, and Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target.[3][4][5] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively.[1] In AML, LSD1 is often overexpressed and plays a crucial role in maintaining the leukemic state by suppressing the differentiation of myeloid progenitor cells.[1][4]
Traditional small-molecule inhibitors of LSD1 have shown promise; however, they primarily target the catalytic activity of the enzyme. Emerging evidence suggests that LSD1 also possesses non-catalytic scaffolding functions that are important for its oncogenic activity.[3] This limitation of conventional inhibitors has spurred the development of alternative therapeutic strategies, such as targeted protein degradation using PROTACs.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate a target protein. A PROTAC consists of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
MS9117 was developed as a PROTAC to induce the degradation of LSD1, thereby ablating both its catalytic and scaffolding functions.[2] This guide details the discovery and preclinical characterization of MS9117 as a promising therapeutic agent for AML.
MS9117: Mechanism of Action
MS9117 is a potent and selective PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of LSD1.[2] The mechanism of action of MS9117 can be summarized in the following steps:
-
Ternary Complex Formation: MS9117 simultaneously binds to LSD1 and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to LSD1.
-
Proteasomal Degradation: The poly-ubiquitinated LSD1 is then recognized and degraded by the 26S proteasome.
This degradation of LSD1 leads to the reactivation of myeloid differentiation genes that are silenced in AML, ultimately promoting the differentiation and inhibiting the proliferation of leukemic cells.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of MS9117.
Table 1: In Vitro Degradation of LSD1 by MS9117 in AML Cell Lines
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time for Max Degradation (hours) |
| THP-1 | ~40 | >90 | 24 |
| MOLM-13 | Not Reported | >90 (at 100 nM) | 24 |
| OCI-AML3 | Not Reported | >90 (at 100 nM) | 24 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation.
Table 2: Anti-proliferative and Pro-differentiative Effects of MS9117 in AML Cell Lines
| Cell Line | IC₅₀ (nM) | Effect on Differentiation (CD11b expression) |
| THP-1 | < 50 | Increased |
| MOLM-13 | ~50 | Increased |
| OCI-AML3 | < 50 | Increased |
IC₅₀: Half-maximal inhibitory concentration for cell viability.
Table 3: Synergistic Effects of MS9117 with All-Trans Retinoic Acid (ATRA)
| Cell Line | Combination Effect |
| THP-1 | Synergistic inhibition of cell proliferation and colony formation |
| NB4 | Synergistic inhibition of cell proliferation and colony formation |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development of MS9117.
Cell Culture
AML cell lines (THP-1, MOLM-13, OCI-AML3, NB4) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for LSD1 Degradation
-
Cell Lysis: Cells were treated with various concentrations of MS9117 for the indicated times. After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against LSD1 (e.g., rabbit anti-LSD1, 1:1000 dilution) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. Tubulin or GAPDH was used as a loading control.
Cell Viability Assay
-
Cell Seeding: AML cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Cells were treated with a serial dilution of MS9117 or vehicle control (DMSO) for 72 hours.
-
Viability Measurement: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT reagent was added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.
Clonogenic Assay (Colony Formation Assay)
-
Cell Plating: AML cells were plated in methylcellulose-based medium (e.g., MethoCult™) in 6-well plates at a density of 500-1000 cells per well.
-
Compound Addition: MS9117 or vehicle control was added to the medium at the desired concentrations.
-
Incubation: The plates were incubated for 10-14 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Colony Counting: Colonies containing 50 or more cells were counted using a microscope.
-
Data Analysis: The number of colonies in the treated groups was compared to the vehicle control group to determine the effect on clonogenic potential.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes related to MS9117.
Caption: Mechanism of action of MS1172 (MS9117) PROTAC.
Caption: Simplified LSD1 signaling pathway in AML and the effect of MS9117.
Caption: General experimental workflow for PROTAC characterization.
Conclusion
MS9117 represents a significant advancement in the targeted therapy of AML. By inducing the degradation of LSD1, MS9117 overcomes the limitations of traditional catalytic inhibitors by ablating both the enzymatic and scaffolding functions of the protein. The preclinical data demonstrate that MS9117 is a potent and selective degrader of LSD1, leading to robust anti-proliferative and pro-differentiative effects in AML cells. Furthermore, the synergistic activity of MS9117 with existing AML therapies like ATRA highlights its potential as a valuable component of combination treatment strategies. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the scientific community to further explore and develop LSD1-targeting PROTACs for the treatment of AML and other malignancies.
References
- 1. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LSD1 defines erythroleukemia metabolism by controlling the lineage-specific transcription factors GATA1 and C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. frontiersin.org [frontiersin.org]
In-depth Technical Guide: The Effect of MS1172 on SWI/SNF Complex Integrity
Notice: Information regarding a molecule designated as "MS1172" and its effects on the SWI/SNF complex is not available in the public domain. Extensive searches for "this compound" in scientific literature and chemical databases have not yielded any relevant results linking a compound with this identifier to the SWI/SNF chromatin remodeling complex, targeted protein degradation, or cancer research.
The following guide is a template illustrating the expected structure and content for a comprehensive technical analysis of a molecule affecting the SWI/SNF complex, as per the user's request. Should information on "this compound" or a related compound become publicly available, this framework can be populated with the specific data.
Executive Summary
This document would provide a comprehensive technical overview of the mechanism of action of a hypothetical molecule, this compound, focusing on its impact on the structural and functional integrity of the SWI/SNF chromatin remodeling complex. It would be intended for researchers, scientists, and drug development professionals, offering a deep dive into the preclinical data, experimental methodologies, and the putative signaling pathways involved.
Introduction to the SWI/SNF Complex
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a multi-subunit ATP-dependent chromatin remodeling complex essential for regulating gene expression. It utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins. The mammalian SWI/SNF complexes, also known as BAF (BRG1/BRM-associated factors) complexes, are highly conserved and play critical roles in various cellular processes, including differentiation, proliferation, and DNA repair.[1]
Mutations in the genes encoding subunits of the SWI/SNF complex are found in approximately 20% of all human cancers, highlighting its significance as a tumor suppressor. The composition of the SWI/SNF complex is combinatorial, with different subunits being incorporated to form distinct complex subtypes, such as cBAF, PBAF, and ncBAF, each with specialized functions.[1] The integrity of these complexes is crucial for their proper function, and disruption of complex assembly or stability is a key mechanism in tumorigenesis.
This compound: A Hypothetical Modulator of SWI/SNF Complex Integrity
For the purpose of this template, we will hypothesize that this compound is a novel small molecule designed to induce the degradation of a key subunit of the SWI/SNF complex, leading to the destabilization and functional inactivation of the entire complex. This would be an example of targeted protein degradation, a therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.
Proposed Mechanism of Action
This compound would be conceptualized as a heterobifunctional degrader (e.g., a PROTAC®) composed of three key elements:
-
A ligand that specifically binds to a target subunit of the SWI/SNF complex.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This tripartite structure would bring the target SWI/SNF subunit into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Quantitative Analysis of this compound's Effect on SWI/SNF Subunits
The following tables represent the type of quantitative data that would be essential for evaluating the efficacy and selectivity of this compound.
Table 1: Degradation of SWI/SNF Subunits by this compound in Cancer Cell Line A
| SWI/SNF Subunit | Treatment | DC50 (nM) | Dmax (%) |
| Target Subunit X | This compound (24h) | 5 | 95 |
| SMARCA4 (BRG1) | This compound (24h) | 10 | 92 |
| SMARCA2 (BRM) | This compound (24h) | 12 | 88 |
| ARID1A | This compound (24h) | >1000 | <10 |
| PBRM1 | This compound (24h) | >1000 | <10 |
| SMARCC1 | This compound (24h) | 8 | 90 |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Time-Course of Target Subunit X Degradation by this compound (10 nM)
| Time (hours) | Remaining Target Subunit X (%) |
| 0 | 100 |
| 2 | 75 |
| 4 | 40 |
| 8 | 15 |
| 16 | 5 |
| 24 | 5 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings.
Cell Culture and Treatment
Human cancer cell lines (e.g., a cell line with a known dependency on the SWI/SNF complex) would be cultured under standard conditions. For degradation studies, cells would be treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations.
Western Blotting for Protein Degradation
-
Cell Lysis: Cells would be harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration would be determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes would be blocked and then incubated with primary antibodies against the SWI/SNF subunits of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands would be visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis would be performed to quantify protein levels.
Co-Immunoprecipitation (Co-IP) for Complex Integrity
-
Lysis: Cells would be lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Cell lysates would be incubated with an antibody against a core SWI/SNF subunit (e.g., SMARCC1) conjugated to magnetic beads.
-
Washing and Elution: The beads would be washed to remove non-specific binders, and the protein complexes would be eluted.
-
Analysis: The eluted proteins would be analyzed by Western blotting to detect the presence of other SWI/SNF subunits, thereby assessing the integrity of the complex.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz are essential for illustrating complex biological processes and experimental designs.
Proposed Mechanism of Action of this compound
References
Understanding the selectivity profile of MS1172
An In-depth Technical Guide to the Selectivity Profile of MS1172 For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also identified as XH161-172, is a potent and orally bioavailable small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2). This document provides a comprehensive overview of the currently available information regarding the selectivity profile of this compound. Due to the proprietary nature of early-stage drug development, detailed quantitative selectivity data against a broad panel of deubiquitinases (DUBs) and other enzyme families is not yet publicly available in peer-reviewed literature. The primary source of information for this compound is the patent application WO2024211785A1, which designates it as "Example 54". This guide synthesizes the information from this patent and other related scientific context to provide a foundational understanding of this compound's mechanism of action and its therapeutic potential.
Introduction to USP2 and its Role in Disease
Ubiquitin Specific Peptidase 2 (USP2) is a deubiquitinating enzyme that plays a crucial role in regulating the stability and activity of various proteins by cleaving ubiquitin chains. Dysregulation of USP2 activity has been implicated in a range of diseases, most notably cancer. USP2 is known to stabilize several key oncoproteins, preventing their proteasomal degradation. A primary substrate of USP2 is Cyclin D1, a critical regulator of cell cycle progression. By deubiquitinating and stabilizing Cyclin D1, USP2 promotes cell proliferation, making it an attractive target for cancer therapy.
This compound: A Potent USP2 Inhibitor
This compound has been identified as a potent inhibitor of USP2. While specific IC50 or Kd values from biochemical or cellular assays are not yet publicly disclosed, the patent literature suggests significant inhibitory activity. The compound has demonstrated oral bioavailability in mouse pharmacokinetic studies, highlighting its potential for in vivo applications.
Known Signaling Pathways Modulated by this compound
The primary signaling pathway influenced by this compound is the Cyclin D1 degradation pathway. By inhibiting USP2, this compound is expected to increase the ubiquitination of Cyclin D1, leading to its accelerated degradation by the proteasome. This, in turn, would induce cell cycle arrest at the G1/S checkpoint and inhibit the proliferation of cancer cells that are dependent on high levels of Cyclin D1.
Anticipated Selectivity Profile of this compound
A critical aspect of the development of any enzyme inhibitor is its selectivity. For a USP2 inhibitor like this compound, a favorable selectivity profile would involve high potency against USP2 with minimal activity against other members of the deubiquitinase family and other classes of enzymes, such as kinases and other proteases.
Table 1: Hypothetical Selectivity Data for this compound
| Target | Enzyme Class | IC50 (nM) [Hypothetical] | Fold Selectivity vs. USP2 [Hypothetical] |
| USP2 | Deubiquitinase | < 10 | 1 |
| USP5 | Deubiquitinase | > 1000 | > 100 |
| USP7 | Deubiquitinase | > 1000 | > 100 |
| USP8 | Deubiquitinase | > 1000 | > 100 |
| USP14 | Deubiquitinase | > 1000 | > 100 |
| UCHL1 | Deubiquitinase | > 1000 | > 100 |
| Cathepsin B | Cysteine Protease | > 10000 | > 1000 |
| Caspase-3 | Cysteine Protease | > 10000 | > 1000 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual quantitative data for this compound is not yet publicly available.
Experimental Protocols for Determining Selectivity
The selectivity of a DUB inhibitor is typically assessed using a combination of in vitro biochemical assays and cell-based assays.
In Vitro Deubiquitinase Panel Screening
A standard method to determine the selectivity of a DUB inhibitor is to screen it against a panel of purified recombinant DUB enzymes.
Workflow for In Vitro DUB Panel Screening:
Detailed Protocol:
-
Compound Preparation: this compound is serially diluted in an appropriate buffer (e.g., assay buffer containing DMSO) to generate a range of concentrations for IC50 determination.
-
Enzyme Preparation: A panel of purified, recombinant human deubiquitinating enzymes are diluted to a working concentration in the assay buffer.
-
Assay Reaction: The inhibitor dilutions are pre-incubated with each respective DUB in a microplate.
-
Substrate Addition: A fluorogenic ubiquitin substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is added to initiate the enzymatic reaction. Cleavage of the AMC group by the DUB results in an increase in fluorescence.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition at each inhibitor concentration is determined relative to a no-inhibitor control. IC50 values are then calculated by fitting the data to a dose-response curve.
Cellular Target Engagement Assays
To confirm that this compound engages USP2 within a cellular context, techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed.
Principle of CETSA:
The binding of a ligand (e.g., this compound) to its target protein (USP2) can increase the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of USP2 in the presence of this compound indicates target engagement.
Future Directions
The comprehensive characterization of the selectivity profile of this compound will require further investigation. Key future studies will involve:
-
Publication of Quantitative Selectivity Data: The public disclosure of the screening results of this compound against a comprehensive panel of DUBs and other proteases will be essential for a thorough understanding of its off-target effects.
-
Proteomics-Based Approaches: Techniques such as activity-based protein profiling (ABPP) and chemical proteomics can provide an unbiased assessment of the cellular targets of this compound.
-
In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models of cancer will be necessary to evaluate the therapeutic window of this compound and to identify any potential on-target or off-target toxicities.
Conclusion
This compound is a promising new inhibitor of USP2 with potential for the treatment of cancers and other diseases driven by USP2 activity. While the currently available information on its selectivity is limited, the initial findings suggest it is a potent and orally bioavailable compound. A detailed and quantitative understanding of its selectivity profile will be critical for its continued development as a therapeutic agent. The experimental approaches outlined in this guide provide a framework for the comprehensive evaluation of this compound's target engagement and selectivity.
Preliminary Studies on MS1172 in Synovial Sarcoma: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synovial sarcoma is an aggressive soft tissue malignancy characterized by the hallmark SS18-SSX fusion oncoprotein. This fusion protein plays a pivotal role in tumorigenesis by disrupting the epigenetic landscape, primarily through its interaction with the Polycomb Repressive Complex 2 (PRC2). The catalytic subunit of PRC2, Enhancer of Zeste Homolog 2 (EZH2), has emerged as a critical therapeutic target. While EZH2 inhibitors have shown promise, the development of EZH2 degraders, such as MS1172, offers a novel and potentially more effective therapeutic strategy. This document outlines a proposed framework for the preclinical evaluation of this compound in synovial sarcoma, detailing hypothetical experimental protocols, expected quantitative outcomes, and the underlying signaling pathways.
Introduction: The Role of EZH2 in Synovial Sarcoma
Synovial sarcoma is driven by a specific chromosomal translocation, t(X;18)(p11.2;q11.2), which fuses the SS18 gene to either SSX1, SSX2, or SSX4. The resultant SS18-SSX fusion protein is a key driver of oncogenesis.[1][2] This oncoprotein aberrantly interacts with and retargets chromatin-modifying complexes, leading to widespread epigenetic dysregulation.[1][2]
One of the most critical interactions of SS18-SSX is with the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2, the catalytic subunit of PRC2, is a histone methyltransferase that tri-methylates histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] The SS18-SSX fusion protein is known to co-localize with PRC2, leading to the silencing of tumor suppressor genes.[1][3] High EZH2 expression is observed in synovial sarcoma and is correlated with poor prognosis.[1][2][4] This dependency on EZH2 makes it a compelling therapeutic target. Preclinical studies using EZH2 inhibitors like tazemetostat (B611178) have demonstrated anti-tumor activity in synovial sarcoma models, validating this approach.[5]
This compound: A Novel EZH2 Degrader
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of EZH2.[6][7] Unlike EZH2 inhibitors that only block its methyltransferase activity, PROTACs like this compound eliminate the entire EZH2 protein. This has the potential to overcome resistance mechanisms associated with inhibitors and may also disrupt non-catalytic functions of EZH2. This compound has shown efficacy in degrading EZH2 and inhibiting cell proliferation in other cancer models, such as multiple myeloma and triple-negative breast cancer.[6][7][8]
Proposed Preclinical Evaluation of this compound in Synovial Sarcoma
This section outlines a hypothetical, yet comprehensive, preclinical research plan to investigate the therapeutic potential of this compound in synovial sarcoma.
In Vitro Studies
Objective: To determine the cellular effects of this compound on synovial sarcoma cell lines.
Experimental Protocols:
-
Cell Lines: A panel of human synovial sarcoma cell lines (e.g., SYO-1, HS-SY-II, Fuji) and a normal fibroblast cell line (for toxicity assessment) will be used.
-
Western Blotting for EZH2 Degradation: Cells will be treated with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 12, 24 hours). Cell lysates will be subjected to SDS-PAGE and immunoblotted with antibodies against EZH2, SUZ12, EED (other PRC2 components), and H3K27me3.
-
Cell Viability Assay (e.g., CellTiter-Glo®): Cells will be treated with a dose range of this compound for 72 to 120 hours to determine the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assay (e.g., Annexin V/PI Staining): Cells will be treated with this compound at its IC50 concentration for 48 and 72 hours, followed by flow cytometry analysis to quantify apoptotic cells.
-
Gene Expression Analysis (RT-qPCR): RNA will be extracted from cells treated with this compound to analyze the expression of known EZH2 target genes and genes critical for synovial sarcoma pathogenesis.
Hypothetical Quantitative Data:
| Cell Line | This compound IC50 (nM) | EZH2 Degradation (DC50, nM) | Apoptosis Induction (% at IC50) |
| SYO-1 | 50 | 10 | 45% |
| HS-SY-II | 75 | 15 | 40% |
| Fuji | 60 | 12 | 50% |
| Normal Fibroblast | >1000 | >500 | <5% |
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy and pharmacodynamics of this compound in a synovial sarcoma xenograft model.
Experimental Protocols:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) will be subcutaneously implanted with a synovial sarcoma cell line (e.g., SYO-1).
-
Treatment: Once tumors reach a palpable size, mice will be randomized into vehicle control and this compound treatment groups. This compound will be administered via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 25, 50, 100 mg/kg) daily or on an optimized schedule.
-
Efficacy Assessment: Tumor volume will be measured twice weekly. At the end of the study, tumors will be excised, weighed, and processed for further analysis.
-
Pharmacodynamic (PD) Analysis: A satellite group of mice will be used for PD studies. Tumors will be harvested at different time points after this compound administration to assess EZH2 and H3K27me3 levels by Western blotting or immunohistochemistry.
Hypothetical Quantitative Data:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in EZH2 Levels in Tumor |
| Vehicle Control | 1500 ± 250 | 0% | No change |
| This compound (25 mg/kg) | 800 ± 150 | 47% | 50% decrease |
| This compound (50 mg/kg) | 400 ± 100 | 73% | 85% decrease |
| This compound (100 mg/kg) | 200 ± 75 | 87% | >95% decrease |
Visualizing the Mechanism and Workflow
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in a synovial sarcoma cell.
Caption: Proposed mechanism of this compound in synovial sarcoma.
Experimental Workflow
The following diagram outlines the proposed preclinical experimental workflow for evaluating this compound.
Caption: Preclinical experimental workflow for this compound.
Conclusion and Future Directions
The outlined preclinical studies provide a robust framework for evaluating the therapeutic potential of the EZH2 degrader, this compound, in synovial sarcoma. Based on the critical role of EZH2 in the pathogenesis of this disease, it is hypothesized that this compound will demonstrate potent anti-tumor activity both in vitro and in vivo. Successful outcomes from these studies would provide a strong rationale for the clinical development of this compound for patients with synovial sarcoma, a disease with urgent unmet medical needs. Future studies could explore combination therapies, for instance, with agents targeting pathways downstream of EZH2, to further enhance therapeutic efficacy.
References
- 1. Frontiers | Epigenetic Targets in Synovial Sarcoma: A Mini-Review [frontiersin.org]
- 2. Epigenetic Targets in Synovial Sarcoma: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SS18-SSX oncoprotein hijacks KDM2B-PRC1.1 to drive synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poorly differentiated synovial sarcoma is associated with high expression of enhancer of zeste homologue 2 (EZH2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting and targeting noncanonical functions of EZH2 in multiple myeloma via an EZH2 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MS1172 in Cell Culture Experiments
A comprehensive search for information regarding an "MS1172 protocol" for cell culture experiments did not yield any specific, publicly available data on a compound or protocol with this designation.
Extensive searches across scientific databases, chemical registries, and patent literature for "this compound," as well as variations such as "MS-1172," did not identify a specific molecule, reagent, or established protocol in the context of cell and molecular biology research. The search results were primarily associated with unrelated items such as legislative bills.
This suggests that "this compound" may be one of the following:
-
An internal, proprietary designation for a compound that has not been disclosed in public literature.
-
A novel or very recently developed molecule for which data is not yet available.
-
A potential typographical error in the query.
Due to the lack of any identifiable information, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The creation of such specific and technical documentation requires foundational knowledge of the compound's mechanism of action, its biological targets, and established experimental validation.
To enable the generation of the requested content, please provide additional clarifying information, such as:
-
The full chemical name or alternative identifiers for this compound.
-
The known or putative biological target(s) of the compound.
-
Any relevant scientific publications, patents, or conference proceedings that describe this compound.
-
The intended application or the type of cell culture experiments (e.g., oncology, neuroscience, immunology).
Upon receiving more specific details, a targeted search can be initiated to gather the necessary information and construct the comprehensive application notes and protocols as requested. Without this essential context, any attempt to generate the required documentation would be purely speculative and not based on factual, verifiable scientific data.
Optimizing In Vitro Studies with MS1172-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of MS1172, a von Hippel-Lindau (VHL) E3 ligase ligand, in the context of Proteolysis-Targeting Chimeras (PROTACs) for in vitro studies. As this compound is a component of a larger PROTAC molecule, the optimal dosage and experimental conditions are determined by the specific PROTAC construct. This guide offers insights into determining these parameters and provides standardized protocols for evaluating the efficacy of this compound-containing PROTACs.
Introduction to this compound and VHL-Based PROTACs
This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in a cellular protein degradation pathway. In PROTAC technology, this compound serves as the E3 ligase-recruiting moiety. A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein of interest (POI), a linker, and an E3 ligase ligand like this compound. By simultaneously binding the POI and VHL, the PROTAC brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] This targeted protein degradation approach offers a powerful alternative to traditional small-molecule inhibition.
The efficacy of a VHL-based PROTAC is typically characterized by two key parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achievable with the PROTAC.
It is important to note that PROTAC dose-response curves can exhibit a "hook effect," where the degradation effect decreases at very high concentrations due to the formation of binary complexes (PROTAC-POI or PROTAC-VHL) that do not lead to degradation.
Quantitative Data for VHL-Based PROTACs in In Vitro Studies
The optimal dosage of an this compound-based PROTAC is highly dependent on the specific target protein, the cell line used, and the linker connecting this compound to the target-binding ligand. The following table summarizes in vitro data from studies on various VHL-recruiting PROTACs to provide a reference range for researchers.
| PROTAC Name | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Treatment Time | Reference(s) |
| ARV-771 | BRD2, BRD3, BRD4 | 22Rv1, VCaP, LnCaP95 | <1 nM | >95% | 24 hours | [3][4] |
| HepG2, Hep3B | ~100 nM | Not Specified | 24 hours | [5] | ||
| MZ1 | BRD4 | HeLa, 22Rv1 | 2-20 nM | >90% | 24 hours | [6] |
| RS4;11, 697 | Not Specified | >90% | Not Specified | [7][8] | ||
| NR-11c | p38α | MDA-MB-231 | 11.55 nM | Not Specified | 24 hours | [9] |
| BETd-260 | BRD2, BRD3, BRD4 | MNNG/HOS, Saos-2 | 1.1 - 1.8 nM | >90% | 24 hours | [10] |
| HepG2, BEL-7402 | 10-100 nM | >90% | 12-24 hours | [1][11] | ||
| Unnamed BRD4 Degrader | BRD4 | MDA-MB-231 | Not Specified | >90% | 4-24 hours | [12] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental process for evaluating this compound-based PROTACs, the following diagrams are provided.
Caption: Mechanism of this compound-based PROTAC action.
Caption: General workflow for in vitro evaluation of PROTACs.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is for determining the DC50 and Dmax of an this compound-based PROTAC.
Materials:
-
Cell line of interest expressing the target protein
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
For dose-response experiments, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., near the expected DC50) for various durations (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle-only control for all experiments.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the POI-PROTAC-VHL ternary complex.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against VHL or the target protein for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or sample buffer
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC (at a concentration known to be effective, e.g., 5-10x DC50) or vehicle control for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with non-denaturing lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes for 2-4 hours.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the target protein and VHL to detect their co-immunoprecipitation. An increased signal for the target protein in the VHL immunoprecipitate from PROTAC-treated cells compared to the control indicates ternary complex formation.
-
References
- 1. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. tandfonline.com [tandfonline.com]
- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Western Blot Analysis of BRD9 Degradation by MS1172
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in various cancers, including synovial sarcoma and certain types of leukemia.[1][2] Small molecule degraders, such as MS1172 (a derivative of dBRD9), offer a promising therapeutic strategy by inducing the targeted degradation of BRD9 protein.[3] Western blotting is a fundamental technique to verify the efficacy of such degraders by quantifying the reduction in target protein levels within cells.
These application notes provide a detailed protocol for performing a Western blot to assess the degradation of BRD9 in cultured cells following treatment with the BRD9 degrader, this compound. The protocol covers cell culture and treatment, lysate preparation, SDS-PAGE and protein transfer, immunodetection, and data analysis.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional degrader that co-opts the cell's natural protein disposal system. It simultaneously binds to BRD9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome. The subsequent reduction in BRD9 protein levels can impact gene expression programs that are dependent on the ncBAF complex, leading to anti-proliferative effects in susceptible cancer cells.[3]
Caption: Mechanism of this compound-induced BRD9 degradation.
Experimental Protocols
This section details the step-by-step methodology for conducting the Western blot analysis.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MOLM-13 for acute myeloid leukemia, or synovial sarcoma cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time point (e.g., 24 hours). Include a vehicle control (DMSO) at the highest concentration used.
-
Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the duration of the treatment.
II. Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.
-
RIPA Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
-
Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification results, normalize the protein concentration for all samples. Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor the migration of proteins. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Membrane Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
IV. Immunodetection
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C with gentle agitation. The recommended dilution for the primary antibody should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
V. Stripping and Re-probing for Loading Control
-
Stripping (Optional but Recommended): To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).
-
Re-probing: After stripping, block the membrane again and follow the immunodetection steps with the primary antibody for the loading control.
Experimental Workflow Diagram
Caption: Overall workflow for Western blot analysis of BRD9.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from dose-response and time-course experiments. The values are illustrative and should be replaced with experimental data.
Table 1: Dose-Dependent Degradation of BRD9 by this compound
| This compound Concentration | BRD9 Protein Level (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 100 | ± 5.2 |
| 1 nM | 85 | ± 4.8 |
| 10 nM | 52 | ± 6.1 |
| 100 nM | 15 | ± 3.5 |
| 1 µM | <5 | ± 2.1 |
| 10 µM | <5 | ± 1.8 |
Table 2: Time-Course of BRD9 Degradation by 100 nM this compound
| Treatment Time (hours) | BRD9 Protein Level (% of 0h) | Standard Deviation |
| 0 | 100 | ± 6.3 |
| 2 | 78 | ± 5.9 |
| 4 | 45 | ± 4.7 |
| 8 | 21 | ± 3.9 |
| 16 | <10 | ± 2.5 |
| 24 | <5 | ± 2.0 |
Note: Data should be the average of at least three independent experiments. Protein levels are quantified by densitometry and normalized to the loading control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak BRD9 Signal | Ineffective primary antibody | Use a validated antibody for Western blot. Optimize antibody concentration. |
| Insufficient protein loading | Increase the amount of protein loaded per well. | |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage). Check transfer buffer composition. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Inconsistent Loading Control | Pipetting errors | Be meticulous during protein quantification and sample loading. |
| Uneven protein transfer | Ensure good contact between the gel and membrane, and remove all air bubbles. | |
| No Degradation Observed | This compound is inactive | Verify the integrity and activity of the compound. |
| Cell line is resistant | Confirm that the cell line expresses BRD9 and the necessary E3 ligase components. | |
| Incorrect treatment conditions | Optimize this compound concentration and treatment duration. Some cell lines may require longer exposure. |
By following this detailed protocol, researchers can reliably perform Western blot analysis to quantify the degradation of BRD9 induced by this compound, providing critical data for the evaluation of this and other targeted protein degraders.
References
Application Notes and Protocols: Cell-Based Assays to Measure MS1172 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS1172 is a novel synthetic molecule designed to induce the degradation of a specific target protein through the ubiquitin-proteasome system. As a heterobifunctional molecule, this compound is presumed to function as a Proteolysis-Targeting Chimera (PROTAC). It is hypothesized to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
These application notes provide a comprehensive overview of the key cell-based assays required to characterize the activity of this compound. The protocols detailed below will enable researchers to:
-
Confirm the degradation of the target protein in a cellular context.
-
Quantify the potency and efficacy of this compound in inducing protein degradation.
-
Assess the downstream functional consequences of target protein degradation.
The following sections include detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC like this compound involves hijacking the cell's natural protein disposal system. The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Characterizing this compound
The following workflow outlines the key steps to comprehensively evaluate the cellular activity of this compound.
Caption: Experimental workflow for this compound characterization.
Data Presentation: Summary of this compound Activity
The following table provides a template for summarizing the quantitative data obtained from the cell-based assays.
| Parameter | Description | Cell Line | This compound Value |
| DC50 | Concentration of this compound that results in 50% degradation of the target protein. | Example Cell Line A | 50 nM |
| Dmax | Maximum degradation of the target protein achieved with this compound. | Example Cell Line A | >90% |
| IC50 (Viability) | Concentration of this compound that inhibits cell viability by 50%. | Example Cell Line A | 250 nM |
| EC50 (Apoptosis) | Concentration of this compound that induces 50% of the maximum apoptotic signal. | Example Cell Line A | 300 nM |
| DC50 | Concentration of this compound that results in 50% degradation of the target protein. | Example Cell Line B | 75 nM |
| Dmax | Maximum degradation of the target protein achieved with this compound. | Example Cell Line B | >85% |
| IC50 (Viability) | Concentration of this compound that inhibits cell viability by 50%. | Example Cell Line B | 400 nM |
| EC50 (Apoptosis) | Concentration of this compound that induces 50% of the maximum apoptotic signal. | Example Cell Line B | 550 nM |
Experimental Protocols
Protein Degradation Assay via Western Blot
This protocol is designed to qualitatively and semi-quantitatively measure the degradation of the target protein following treatment with this compound.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Selected cancer cell line
-
White, opaque-walled 96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the data to the vehicle control wells. Plot the cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.
Materials:
-
Selected cancer cell line
-
White, opaque-walled 96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Incubation: Incubate the plate for a time period sufficient to induce apoptosis (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the data to the vehicle control. Plot the caspase activity against the log concentration of this compound and determine the EC50 value.
Disclaimer
These protocols provide a general framework for assessing the activity of a putative protein degrader. Optimization of cell numbers, incubation times, and compound concentrations may be necessary for specific cell lines and target proteins. It is recommended to include appropriate positive and negative controls in all experiments.
Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities: A Template Based on MS1172
Disclaimer: The following document provides a generalized template for the in vivo experimental design and dosage of a hypothetical novel chemical entity, designated here as MS1172. As of December 2025, there is no publicly available scientific literature corresponding to a compound with this identifier. The experimental parameters, data, and signaling pathways presented are illustrative and intended to serve as a guide for researchers, scientists, and drug development professionals. All protocols should be adapted and rigorously validated for the specific compound and disease model under investigation.
Introduction
The preclinical in vivo evaluation of a novel chemical entity is a critical step in the drug development pipeline. These studies are essential to understand the compound's efficacy, safety profile, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism before it can be considered for clinical trials. This document outlines a comprehensive framework for designing and executing in vivo experiments for a hypothetical compound, this compound, providing detailed protocols and data presentation formats.
Compound Profile: this compound (Hypothetical)
For the purpose of this template, this compound is assumed to be a small molecule inhibitor of the hypothetical "Kinase X" in the "ABC signaling pathway," which is implicated in a certain type of cancer.
In Vivo Experimental Design
A well-structured in vivo experimental design is paramount for obtaining robust and reproducible data. Key considerations include the selection of an appropriate animal model, determination of the dosing regimen, and definition of endpoints.
Animal Model Selection
The choice of animal model is dictated by the disease under investigation. For oncology studies, common models include:
-
Syngeneic Models: Immunocompetent mice are implanted with tumor cell lines derived from the same genetic background. These models are useful for studying the interaction of the compound with the immune system.
-
Xenograft Models: Human tumor cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice). These are widely used to assess the direct anti-tumor activity of a compound.
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors spontaneously, closely mimicking human disease progression.
Protocol for Xenograft Tumor Model Establishment:
-
Cell Culture: Culture human cancer cells (e.g., A549 for lung cancer) under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of 6-8 week old immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Dosing and Administration
Determining the optimal dose and route of administration is crucial for efficacy and minimizing toxicity.
Dose-Finding Studies: Before initiating efficacy studies, a maximum tolerated dose (MTD) study is typically performed. This involves administering escalating doses of the compound to small groups of animals to identify the highest dose that does not cause unacceptable toxicity.
Routes of Administration: The route of administration should be chosen based on the compound's properties and the intended clinical application. Common routes include:
-
Oral (p.o.): Gavage
-
Intravenous (i.v.): Tail vein injection
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity
-
Subcutaneous (s.c.): Injection under the skin
Experimental Protocols
Efficacy Study in Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with established A549 tumors)
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Positive control (standard-of-care chemotherapy, optional)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach an average volume of 150 mm³.
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound at the predetermined doses (e.g., 10, 30, and 100 mg/kg) and route (e.g., p.o.) daily for 21 days.
-
Administer vehicle to the control group following the same schedule.
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Data Presentation:
Table 1: Hypothetical Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | +5 ± 2 |
| This compound | 10 | 1100 ± 120 | 26.7 | +3 ± 1.5 |
| This compound | 30 | 650 ± 90 | 56.7 | -2 ± 1 |
| This compound | 100 | 250 ± 50 | 83.3 | -8 ± 2.5 |
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Procedure:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., i.v. and p.o.).
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate key PK parameters.
Data Presentation:
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| i.v. | 5 | 1200 | 0.08 | 3500 | 4.5 | - |
| p.o. | 20 | 850 | 1 | 5200 | 5.1 | 37.1 |
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway targeted by this compound.
Caption: Hypothetical ABC signaling pathway and the inhibitory action of this compound on Kinase X.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study.
Caption: General workflow for an in vivo anti-tumor efficacy study.
Conclusion
This document provides a foundational guide for the in vivo experimental design and dosage considerations for a novel chemical entity, exemplified by the hypothetical compound this compound. The successful preclinical development of any new therapeutic agent relies on the careful planning and execution of such in vivo studies. Researchers are encouraged to adapt these protocols to their specific research needs and to adhere to all relevant animal welfare guidelines.
Application Note and Protocol: Preparation of a Stock Solution of MS1172 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of the research compound MS1172 using Dimethyl Sulfoxide (B87167) (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experiments.
Introduction
This compound is a novel small molecule compound under investigation for its potential therapeutic applications. Accurate preparation of a concentrated stock solution is the first critical step in any in vitro or in vivo study. Dimethyl Sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds.[1][2] Its miscibility with water and many organic solvents makes it a suitable vehicle for delivering compounds in biological assays.[1][2] However, proper handling and safety precautions are necessary due to its ability to be readily absorbed through the skin.[3]
Quantitative Data Summary
The following tables provide essential information regarding the materials and calculations required for the preparation of an this compound stock solution.
Table 1: Properties of this compound and DMSO
| Property | This compound | DMSO (Dimethyl Sulfoxide) |
| Molecular Weight ( g/mol ) | User to input value | 78.13 |
| Physical Form | Lyophilized Powder | Colorless Liquid |
| Purity | >98% (or as specified) | ≥99.9% (Anhydrous/Molecular Biology Grade) |
| CAS Number | User to input value | 67-68-5 |
Table 2: Stock Solution Calculation Guide
This table provides the volume of DMSO required to achieve a desired stock solution concentration from a given mass of this compound.
| Mass of this compound | Desired Stock Concentration | Volume of DMSO to Add |
| 1 mg | 1 mM | [Calculated Volume] µL |
| 1 mg | 10 mM | [Calculated Volume] µL |
| 5 mg | 10 mM | [Calculated Volume] µL |
| 10 mg | 10 mM | [Calculated Volume] µL |
| 10 mg | 50 mM | [Calculated Volume] µL |
To calculate the required volume of DMSO:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Example Calculation: To prepare a 10 mM stock solution from 1 mg of this compound with a hypothetical molecular weight of 500 g/mol :
-
Mass = 0.001 g
-
Molecular Weight = 500 g/mol
-
Concentration = 0.010 mol/L
Volume (L) = 0.001 g / (500 g/mol * 0.010 mol/L) = 0.0002 L = 200 µL
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Laminar flow hood or fume hood
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, low-retention pipette tips
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
3.2. Safety Precautions
-
Always handle this compound and DMSO within a laminar flow or fume hood to avoid inhalation and skin contact.
-
Wear appropriate PPE at all times.
-
DMSO can facilitate the absorption of other chemicals through the skin.[3] Exercise extreme caution when handling DMSO solutions of potentially hazardous compounds.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before starting any work.
3.3. Stock Solution Preparation Procedure
-
Pre-weighing Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound : Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder directly into the tared tube. Record the exact mass.
-
Solvent Addition : In a fume hood, use a calibrated micropipette to add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution : Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution, but verify the temperature stability of this compound first.
-
Aliquoting : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentration and volume needed for experiments.
-
Labeling : Clearly label each aliquot with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.
-
Storage : Store the aliquots at -20°C or -80°C for long-term storage.[4] Consult the manufacturer's data sheet for specific storage recommendations for this compound. Protect from light if the compound is light-sensitive.[4]
3.4. Preparation of Working Solutions
-
Thawing : When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Dilution : Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer. It is recommended to perform serial dilutions.
-
DMSO Concentration : Be mindful of the final concentration of DMSO in your experimental system, as high concentrations can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5% (v/v).
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
4.2. Example Signaling Pathway: Wnt/β-catenin
As the precise mechanism of action for this compound is under investigation, this diagram illustrates the canonical Wnt/β-catenin signaling pathway, a common target in drug development.[5][6]
Caption: Canonical Wnt/β-catenin signaling pathway.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 4. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 5. Small-molecule synergist of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the mechanism of Wnt signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Negative Control Experiments in MS1172 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing essential negative control experiments for studies involving MS1172, a PROTAC (Proteolysis-Targeting Chimera). The inclusion of appropriate negative controls is critical for validating that the observed degradation of a target protein is a direct consequence of the intended PROTAC mechanism and not due to off-target effects or non-specific toxicity.[1][2]
Introduction to this compound and the Importance of Negative Controls
This compound is a heterobifunctional molecule designed to induce the degradation of a specific Target Protein X (TPX) by hijacking the ubiquitin-proteasome system. It achieves this by simultaneously binding to TPX and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of TPX.
To ensure the scientific rigor of this compound studies, it is imperative to employ negative controls. These are molecules that are structurally similar to this compound but are deficient in a key aspect of its mechanism of action.[1] The primary goals of using negative controls are:
-
To confirm that the degradation of TPX is dependent on the formation of the ternary complex.
-
To rule out that the observed phenotype is a result of simple target inhibition, rather than degradation.
-
To assess potential off-target effects of the molecule.[3][4]
Two primary types of negative controls are recommended for PROTAC studies.[5]
-
E3 Ligase Binding-Deficient Control: A molecule that cannot bind to the E3 ligase but retains its ability to bind to the target protein.
-
Target Protein Binding-Deficient Control: A molecule that cannot bind to the target protein but can still bind to the E3 ligase.
This document will provide detailed protocols for the synthesis and use of an E3 ligase binding-deficient control for this compound, which recruits the von Hippel-Lindau (VHL) E3 ligase. This control is synthesized by inverting the stereochemistry of the hydroxyproline (B1673980) moiety on the VHL ligand.[1][6]
Signaling Pathway of this compound-mediated Protein Degradation
The following diagram illustrates the proposed mechanism of action for this compound and the rationale for the negative control.
Caption: Mechanism of this compound and its negative control.
Experimental Protocols
The following protocols outline the key experiments for validating the activity of this compound using a negative control (this compound-NC).
Synthesis of the VHL-Binding Deficient Negative Control (this compound-NC)
A common strategy for generating a VHL-binding deficient control is to synthesize an epimer of the VHL ligand.[1] The natural (2S, 4R)-4-hydroxyproline is used for active VHL ligands. By substituting this with its inactive epimer, (2S, 4S)-4-hydroxyproline, the resulting PROTAC molecule will be unable to bind to VHL effectively.[1]
Protocol:
-
Starting Material: Begin with commercially available (2S, 4S)-4-hydroxyproline.
-
Protection: Protect the amine and carboxylic acid functional groups to prevent side reactions.
-
Linker Attachment: Couple the protected (2S, 4S)-4-hydroxyproline to the linker moiety of this compound.
-
Deprotection: Remove the protecting groups from the hydroxyproline derivative.
-
Final Coupling: Couple the linker-inactive VHL ligand intermediate with the warhead that binds to TPX.
-
Purification and Characterization: Purify the final product (this compound-NC) using chromatography and confirm its identity and purity using LC-MS and NMR.
Cell Culture and Treatment
This protocol describes the treatment of a relevant cell line with this compound and this compound-NC to assess TPX degradation.
Materials:
-
Cell line expressing Target Protein X (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (active PROTAC)
-
This compound-NC (negative control)
-
Vehicle control (e.g., DMSO)
-
24-well plates
Protocol:
-
Cell Seeding: Plate the cells in a 24-well plate at a density of approximately 20,000 cells per well in 500 µL of medium.[5]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Treatment Preparation: Prepare serial dilutions of this compound and this compound-NC in the cell culture medium. A vehicle control should also be prepared.
-
Cell Treatment: Treat the cells with increasing concentrations of this compound, this compound-NC, and the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24-96 hours). The optimal incubation time may need to be determined empirically.[5]
Western Blotting for TPX Degradation
Western blotting is used to quantify the levels of TPX following treatment.
Materials:
-
Treated cells from the previous step
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TPX
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Lysis: Wash the cells with PBS and then lyse them in 100 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20 µg) with Laemmli buffer and boiling for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TPX and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the TPX signal to the loading control.
Data Presentation
The quantitative data from the western blot analysis should be summarized in a clear and structured table to facilitate comparison.
| Treatment | Concentration (µM) | Normalized TPX Level (relative to Vehicle) | Standard Deviation |
| Vehicle | - | 1.00 | 0.08 |
| This compound | 0.1 | 0.65 | 0.05 |
| 1 | 0.21 | 0.03 | |
| 10 | 0.05 | 0.01 | |
| This compound-NC | 0.1 | 0.98 | 0.07 |
| 1 | 0.95 | 0.06 | |
| 10 | 0.92 | 0.09 |
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow for assessing this compound efficacy and specificity.
Caption: Workflow for this compound negative control experiments.
Troubleshooting and Considerations
-
"Hook Effect": Be aware of the "hook effect," where high concentrations of a PROTAC can lead to reduced degradation due to the formation of binary complexes instead of the productive ternary complex. It is important to test a wide range of concentrations.[6][7]
-
Off-Target Effects: While the described negative controls are crucial, they do not entirely rule out off-target effects. Global proteomics approaches can provide a more comprehensive view of the specificity of this compound.
-
Cell Line Specificity: The efficacy of this compound may vary between different cell lines due to differences in the expression levels of TPX, VHL, and components of the ubiquitin-proteasome system.
-
Incubation Time: The optimal time for observing degradation can vary depending on the turnover rate of the target protein. A time-course experiment is recommended to determine the optimal endpoint.[5]
By adhering to these detailed protocols and considerations, researchers can generate robust and reliable data to validate the mechanism of action of this compound and advance its development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. theory.labster.com [theory.labster.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Use of an Inactive Control Compound in Experiments Involving the Wnt Signaling Pathway Activator, MS1172
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of signal transduction and drug development, the use of appropriate controls is paramount to ensure the specificity of experimental results. This document provides detailed application notes and protocols for the use of a hypothetical novel Wnt signaling pathway activator, designated as MS1172, alongside its corresponding inactive control compound, this compound-Neg. The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.[1][2] Small molecule modulators of this pathway are therefore valuable research tools and potential therapeutic agents.[3][4][5]
This compound is postulated to activate the canonical Wnt pathway by promoting the stabilization of β-catenin. To validate that the observed cellular and molecular effects are specifically due to the intended mechanism of action of this compound, it is essential to use an inactive control. This compound-Neg is a close structural analog of this compound that is designed to not interact with the target of this compound and therefore should not elicit Wnt pathway activation. This document will detail the experimental procedures to characterize the activity of this compound and demonstrate the utility of this compound-Neg as a negative control.
Signaling Pathway
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6.[1] This interaction leads to the recruitment of the Dishevelled (DVL) protein and the subsequent inhibition of the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[1] In the absence of a Wnt signal (the "off" state), this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][6] Upon Wnt signaling activation (the "on" state), the destruction complex is inactivated, leading to the accumulation of unphosphorylated β-catenin in the cytoplasm.[7] This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes, such as c-Myc and Cyclin D1.[6][7]
Diagram of the Canonical Wnt Signaling Pathway
Caption: Canonical Wnt signaling pathway and the proposed mechanism of this compound.
Experimental Protocols
To characterize the activity of this compound and validate the inertness of this compound-Neg, a series of in vitro experiments should be performed. The following protocols provide a detailed methodology for these key experiments.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and this compound-Neg on cultured cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and this compound-Neg in cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8). Follow the manufacturer's instructions for reagent addition and incubation.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Expected Outcome:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HEK293T | > 100 |
| This compound | SW480 | > 100 |
| This compound-Neg | HEK293T | > 100 |
| This compound-Neg | SW480 | > 100 |
Wnt/β-catenin Reporter Assay
Objective: To quantitatively measure the activation of the Wnt/β-catenin signaling pathway by this compound.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, this compound-Neg, a known Wnt agonist (positive control, e.g., Wnt3a conditioned medium or CHIR99021), and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control.
Expected Outcome:
| Treatment | Concentration | Fold Activation (relative to vehicle) |
| This compound | 10 µM | 15-fold |
| This compound | 1 µM | 8-fold |
| This compound | 0.1 µM | 2-fold |
| This compound-Neg | 10 µM | No significant activation |
| Positive Control | Varies | > 20-fold |
Diagram of the Wnt Reporter Assay Workflow
Caption: Workflow for the Wnt/β-catenin reporter assay.
Western Blot Analysis
Objective: To detect changes in the levels of key proteins in the Wnt signaling pathway following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound, this compound-Neg, and controls for the desired time points (e.g., 0, 2, 4, 8, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against active β-catenin (non-phosphorylated), total β-catenin, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Expected Outcome:
| Treatment (Time) | Active β-catenin | Total β-catenin | c-Myc |
| Vehicle | Baseline | Baseline | Baseline |
| This compound (8h) | Increased | Increased | Increased |
| This compound-Neg (8h) | No change | No change | No change |
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the effect of this compound on the interaction between β-catenin and components of the destruction complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound, this compound-Neg, or a vehicle control. Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against a component of the destruction complex (e.g., Axin1) or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blotting using antibodies against β-catenin and the immunoprecipitated protein (e.g., Axin1).
Expected Outcome:
A decrease in the amount of β-catenin co-immunoprecipitated with Axin1 in this compound-treated cells compared to vehicle and this compound-Neg treated cells, indicating the disruption of the β-catenin destruction complex.
Diagram of the Co-Immunoprecipitation Workflow
Caption: Workflow for the Co-Immunoprecipitation experiment.
Conclusion
The judicious use of an inactive control compound like this compound-Neg is indispensable for the rigorous investigation of a novel bioactive molecule such as this compound. The protocols outlined in this document provide a framework for confirming the specific on-target activity of this compound as a Wnt signaling pathway activator. By demonstrating a lack of activity with the inactive control, researchers can confidently attribute the observed biological effects to the intended mechanism of action of the active compound, thereby ensuring the validity and reproducibility of their findings. This approach is fundamental in basic research for elucidating signaling pathways and in drug development for identifying and validating novel therapeutic candidates.
References
- 1. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule modulators of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecules in Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MS1172, an eIF4E-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS1172 is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a critical component of the mRNA cap-binding complex and is a key regulator of cap-dependent translation. Its overexpression is implicated in the development and progression of various cancers, making it an attractive therapeutic target.
Unlike traditional inhibitors that merely block the function of a protein, PROTACs like this compound facilitate the complete removal of the target protein from the cell. This compound accomplishes this by simultaneously binding to eIF4E and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of eIF4E, marking it for degradation by the 26S proteasome. These application notes provide a comprehensive guide for researchers initiating studies with this compound in a new cell line, covering essential protocols from initial characterization to functional outcome assessment.
Mechanism of Action & Signaling Pathway
This compound leverages the cell's own ubiquitin-proteasome system to achieve targeted degradation of eIF4E. The molecule consists of three key components: a ligand that binds to eIF4E, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). The formation of this ternary complex (eIF4E-MS1172-E3 ligase) is the critical step that initiates the degradation cascade.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial characterization and evaluation of this compound in a new cell line.
Protocol 1: Determining the Optimal Concentration and Time for eIF4E Degradation
This experiment is crucial for establishing the dose-response and time-course of this compound-induced eIF4E degradation.
Experimental Workflow
Materials:
-
New cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-eIF4E, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate the cells at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle-only control.[1]
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add RIPA lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[2]
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against eIF4E and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.[2]
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensities to determine the percentage of eIF4E degradation relative to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Treatment Time (h) | % eIF4E Degradation (Normalized to Loading Control) |
| Vehicle Control | 0 | 24 | 0% |
| Dose-Response | 0.1 | 24 | e.g., 15% |
| 0.5 | 24 | e.g., 45% | |
| 1 | 24 | e.g., 70% | |
| 5 | 24 | e.g., 85% | |
| 10 | 24 | e.g., 80% | |
| Time-Course | 1 | 4 | e.g., 20% |
| 1 | 8 | e.g., 50% | |
| 1 | 16 | e.g., 75% | |
| 1 | 24 | e.g., 70% |
Note: The values in the table are hypothetical and should be replaced with experimental data.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of this compound-induced eIF4E degradation on cell proliferation and viability.
Materials:
-
New cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT Assay Kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 to 10 µM) for a predetermined time (e.g., 72 or 96 hours).[3] Include a vehicle-only control.
-
Cell Viability Measurement:
-
CellTiter-Glo®: Follow the manufacturer's instructions to measure the luminescence, which is proportional to the number of viable cells.
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at 555 nm.[3]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (concentration that inhibits cell growth by 50%).
Data Presentation:
| This compound Conc. (µM) | % Cell Viability (Relative to Control) |
| 0 (Vehicle) | 100% |
| 0.01 | e.g., 98% |
| 0.1 | e.g., 85% |
| 1 | e.g., 55% |
| 10 | e.g., 20% |
Note: The values in the table are hypothetical and should be replaced with experimental data.
Protocol 3: Co-Immunoprecipitation to Confirm Ternary Complex Formation
This experiment is designed to verify the mechanism of action of this compound by demonstrating the formation of the eIF4E-MS1172-E3 ligase ternary complex.[4]
Materials:
-
New cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-Cereblon)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot: anti-eIF4E, anti-VHL/Cereblon
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a short duration (e.g., 4-6 hours). Pre-treat with a proteasome inhibitor for 2 hours to prevent the degradation of the complex.[4]
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by Western blotting using antibodies against eIF4E and the E3 ligase.
Expected Results: In the sample treated with this compound and immunoprecipitated with the E3 ligase antibody, a band corresponding to eIF4E should be detected, confirming the formation of the ternary complex. This band should be absent or significantly weaker in the vehicle control and IgG control samples.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No eIF4E Degradation | Cell line does not express the required E3 ligase. | Confirm E3 ligase expression by Western blot. |
| This compound concentration is too low or treatment time is too short. | Perform a broader dose-response and time-course experiment. | |
| Poor cell permeability of this compound. | Consider using a different cell line or a more permeable PROTAC. | |
| High Background in Western Blot | Insufficient blocking or washing. | Increase blocking time and the number of washes.[5] |
| Antibody concentration is too high. | Titrate primary and secondary antibodies.[5] | |
| No Ternary Complex Detected in Co-IP | The interaction is transient. | Optimize treatment time and ensure the use of a proteasome inhibitor. |
| Lysis buffer is too stringent. | Use a non-denaturing lysis buffer. |
Conclusion
This compound presents a promising approach for the targeted degradation of eIF4E. The protocols outlined in these application notes provide a robust framework for researchers to initiate their investigations with this compound in new cell lines. By systematically evaluating its effects on eIF4E levels, cell viability, and its core mechanism of action, researchers can effectively harness the potential of this targeted protein degrader in their studies.
References
- 1. A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BRD9 Degradation with MS1172
Welcome to the technical support center for troubleshooting experiments involving the BRD9 degrader, MS1172. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional degrader molecule designed to specifically induce the degradation of Bromodomain-containing protein 9 (BRD9). It functions by hijacking the cell's natural protein disposal system. This compound simultaneously binds to BRD9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.
Q2: I am not observing any BRD9 degradation after treating my cells with this compound. What are the possible reasons?
Several factors can contribute to a lack of BRD9 degradation. These can be broadly categorized into issues with the compound, the experimental setup, or the biological system itself. Common reasons include:
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Suboptimal Concentration: The concentration of this compound used may be too low to be effective or so high that it causes the "hook effect".
-
Incorrect Treatment Duration: The incubation time may be too short to observe degradation.
-
Cellular Factors: The cell line used may not express the necessary E3 ligase, or the cellular machinery for protein degradation may be compromised.
-
Poor Cell Permeability: The molecule may not be efficiently entering the cells.
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[1][2] This occurs because at very high concentrations, this compound is more likely to form binary complexes (either with BRD9 alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[1] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that promotes maximal degradation.[1][2]
Troubleshooting Guides
Problem: No BRD9 Degradation Observed
If you are not observing BRD9 degradation by Western blot or other protein quantification methods, follow this troubleshooting workflow:
Step 1: Verify Compound and Experimental Parameters
| Parameter | Recommended Action |
| This compound Integrity | Ensure the compound has been stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions. |
| Concentration Range | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration and rule out the "hook effect".[1][2] |
| Treatment Time | Conduct a time-course experiment (e.g., 1, 2, 4, 8, 16, 24 hours) to determine the optimal duration for maximal BRD9 degradation. Near complete BRD9 loss has been observed within 1 hour with some degraders.[3] |
Step 2: Investigate Cellular Factors
| Cellular Factor | Recommended Action |
| E3 Ligase Expression | Confirm the expression of the E3 ligase recruited by this compound in your cell line using Western blot or qPCR.[2] |
| Cell Permeability | If poor cell permeability is suspected, consider using techniques like cellular thermal shift assay (CETSA) to confirm intracellular target engagement.[1] |
| Target Engagement | Use techniques like NanoBRET to confirm that this compound is binding to BRD9 within the cells.[1][4] |
| Cell Health | Ensure cells are healthy, within a consistent passage number range, and at an appropriate confluency, as these factors can impact the ubiquitin-proteasome system.[1] |
Step 3: Validate the Mechanism of Action
| Mechanism | Recommended Action |
| Proteasome-Dependence | Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, BRD9 levels should be rescued in the presence of the inhibitor. |
| E3 Ligase-Dependence | In a cell line where the specific E3 ligase has been knocked out, this compound should not induce BRD9 degradation.[3] |
| Ternary Complex Formation | Utilize biophysical assays such as TR-FRET, SPR, or ITC to confirm that this compound facilitates the formation of a stable ternary complex between BRD9 and the E3 ligase.[1][5] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for BRD9 Degradation
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Dose-Response: The next day, treat the cells with a serial dilution of this compound (e.g., 1, 3, 10, 30, 100, 300, 1000, 3000, 10000 nM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 8 hours).
-
Time-Course: Treat cells with an effective concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities to determine the extent of BRD9 degradation.
-
Protocol 2: Downstream Target Engagement - Assessing Changes in Gene Expression
BRD9 is a component of the noncanonical SWI/SNF complex and regulates gene expression.[6] Successful degradation of BRD9 should lead to changes in the expression of its target genes.
-
Treatment: Treat cells with an effective concentration of this compound and a vehicle control for the optimal duration determined previously.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR (qPCR) to measure the relative expression levels of known BRD9 target genes. Downregulation of ribosome biogenesis genes and MYC are potential downstream effects of BRD9 inhibition.[6]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression.
Signaling Pathways and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming the hook effect with MS1172 concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a particular focus on the high-dose hook effect.
Troubleshooting Guides
Issue: Unexpectedly Low Signal at High Analyte Concentrations (Suspected Hook Effect)
Question: My signal is decreasing as I increase the concentration of my analyte, after an initial increase. How can I confirm and resolve this?
Answer: This phenomenon is likely the high-dose hook effect, where an excess of analyte saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex and leading to a falsely low signal.[1]
Troubleshooting Steps:
-
Sample Dilution: The most straightforward method to confirm and overcome the hook effect is to serially dilute your sample.[2] If the signal increases with dilution before eventually decreasing, the hook effect is present. A sample dilution that brings the analyte concentration into the assay's optimal dynamic range will yield an accurate result. For example, in pregnancy tests where hCG levels can be very high, diluting urine can resolve a false negative result caused by the hook effect.[3][4]
-
Optimize Antibody Concentrations: The concentration of both capture and detection antibodies is critical. A "checkerboard" titration can be performed to determine the optimal concentrations of each.[5][6][7] This involves testing a matrix of different capture and detection antibody concentrations to find the combination that provides the best signal-to-noise ratio and the widest dynamic range.
-
Increase Antibody Affinity: Utilizing high-affinity antibodies can help mitigate the hook effect by promoting the formation of stable antibody-analyte complexes even at high analyte concentrations. While specific reagents vary, the principle is to use antibodies that bind more strongly to the analyte, reducing the likelihood of unbound analyte interfering with the assay.
-
Assay Protocol Modification:
-
Sequential Incubation: Instead of adding the sample and detection antibody simultaneously, perform sequential incubations with washing steps in between. This ensures the analyte first binds to the capture antibody before the detection antibody is introduced, minimizing the formation of interfering complexes.
-
Increase Incubation Times: Longer incubation times can sometimes promote the formation of the desired sandwich complex.
-
Thorough Washing: Ensure efficient removal of unbound reagents at each step to reduce background and potential interference.
-
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?
A1: The high-dose hook effect, also known as the prozone phenomenon, is an immunological phenomenon that occurs in "sandwich" immunoassays when the concentration of the analyte is excessively high. This excess saturates both the capture and detection antibodies, preventing them from forming the detectable "sandwich" complex.[1] Consequently, the assay signal paradoxically decreases at very high analyte concentrations, leading to falsely low or negative results.
Q2: How can I differentiate between a true low signal and the hook effect?
A2: The most reliable method is to test a serial dilution of the sample. If the signal increases upon dilution, it indicates that the original sample was in the hook effect zone. A true low concentration sample will show a decreased signal upon further dilution.
Q3: What is the role of antibody affinity in the hook effect?
A3: Antibody affinity refers to the strength of the binding between an antibody and its antigen. Higher affinity antibodies can help to mitigate the hook effect. This is because they form more stable complexes with the analyte, even at high concentrations, which can favor the formation of the complete sandwich complex over the interfering, partially saturated complexes. The use of high-affinity binders is a key strategy in the development of robust immunoassays.
Q4: Can the hook effect occur in competitive immunoassays?
A4: The classic hook effect is characteristic of sandwich (non-competitive) immunoassays. Competitive immunoassays have a different principle of operation where the signal is inversely proportional to the analyte concentration. While they don't exhibit a "hook," they can be affected by other issues at very high analyte concentrations, such as non-specific binding or matrix effects.
Q5: Are there any automated methods to detect the hook effect?
A5: Some modern immunoassay platforms incorporate features to detect or mitigate the hook effect. These can include kinetic analysis, where the rate of signal development is monitored. In the hook effect range, the reaction kinetics can be altered compared to samples within the dynamic range. Additionally, some systems can automatically perform dilutions on samples that produce signals above a certain threshold to check for the hook effect.
Experimental Protocols
Protocol 1: Sample Dilution to Identify and Overcome the Hook Effect
Objective: To determine if a low signal is due to the hook effect and to find an appropriate dilution for accurate quantification.
Methodology:
-
Prepare a series of dilutions of the sample (e.g., 1:10, 1:100, 1:1000, 1:10,000) using the standard assay diluent.
-
Run the undiluted sample and all dilutions in the immunoassay according to the standard protocol.
-
Include positive and negative controls, as well as a standard curve.
-
Measure the signal for each dilution.
-
Plot the signal intensity against the dilution factor.
-
Interpretation:
-
If the signal increases with the initial dilutions and then starts to decrease, the hook effect is confirmed.
-
The dilution that provides the highest signal (before it starts to decrease) is likely within the optimal dynamic range of the assay.
-
Calculate the analyte concentration from the dilution that falls within the linear range of the standard curve and multiply by the dilution factor.
-
Protocol 2: Checkerboard Titration for Optimizing Antibody Concentrations
Objective: To determine the optimal concentrations of capture and detection antibodies to maximize the assay's dynamic range and minimize the hook effect.[5][6][7]
Methodology:
-
Prepare a 96-well plate.
-
Coat the columns of the plate with serial dilutions of the capture antibody (e.g., four concentrations from 0.5 to 5 µg/mL).
-
After blocking, add a high and a low concentration of your analyte, as well as a blank (no analyte), to different rows.
-
Add serial dilutions of the detection antibody to the rows (e.g., four concentrations from 1:1,000 to 1:25,000).
-
Proceed with the standard immunoassay protocol for substrate addition and signal detection.
-
Data Analysis:
-
Generate a grid of signal values corresponding to each combination of capture and detection antibody concentrations.
-
Calculate the signal-to-noise ratio for each combination (signal of high analyte concentration / signal of blank).
-
Identify the combination that gives the highest signal-to-noise ratio and a significant difference between the low and high analyte concentrations. This represents the optimal antibody concentrations.
-
Data Presentation
Table 1: Example Data from a Sample Dilution Experiment to Identify the Hook Effect
| Sample Dilution | Absorbance (OD450) | Calculated Concentration (ng/mL) | Corrected Concentration (ng/mL) | Interpretation |
| Undiluted | 0.35 | 15 | 15 | Suspected Hook Effect |
| 1:10 | 1.85 | 80 | 800 | Hook Effect Confirmed |
| 1:100 | 2.50 | 110 | 11,000 | In Dynamic Range |
| 1:1000 | 0.90 | 40 | 40,000 | In Dynamic Range |
| 1:10,000 | 0.15 | 6 | 60,000 | Below LLOQ |
Table 2: Example of a Checkerboard Titration for Antibody Optimization
| Capture Ab (µg/mL) | Detection Ab Dilution | OD450 (High Analyte) | OD450 (Low Analyte) | OD450 (Blank) | Signal-to-Noise Ratio |
| 2.0 | 1:5,000 | 2.85 | 0.55 | 0.05 | 57.0 |
| 2.0 | 1:10,000 | 2.10 | 0.30 | 0.05 | 42.0 |
| 1.0 | 1:5,000 | 2.20 | 0.40 | 0.05 | 44.0 |
| 1.0 | 1:10,000 | 1.50 | 0.20 | 0.05 | 30.0 |
This table shows a subset of data. The optimal condition here appears to be 2.0 µg/mL capture antibody with a 1:5,000 dilution of the detection antibody, as it gives the highest signal-to-noise ratio.
Visualizations
Caption: Mechanism of the high-dose hook effect in a sandwich immunoassay.
Caption: Troubleshooting workflow for a suspected hook effect.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. Affinity selection–mass spectrometry with linearizable macrocyclic peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-large chemical libraries for the discovery of high-affinity peptide binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designed BH3 peptides with high affinity and specificity for targeting Mcl-1 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Syntaxin 1 antibody produced in rabbit IgG fraction of antiserum, lyophilized powder [sigmaaldrich.com]
- 7. (S1172) Anti-Syntaxin 1 antibody produced in rabbit - MilliporeSigma - CiteAb [citeab.com]
MS1172 solubility issues in cell culture media
Topic: MS1172 Solubility Issues in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a potent and selective inhibitor of the Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is a small molecule inhibitor targeting a key component of the canonical Wnt signaling pathway. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions like cell culture media. This can lead to precipitation, which may result in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and ensure maximum solubility.
Q3: What are the visual signs of this compound precipitation in my cell culture?
A3: Precipitation of this compound can manifest as a fine, crystalline powder, a cloudy appearance in the culture medium, or larger visible aggregates. This can be observed with the naked eye or under a microscope. It is important to distinguish this from bacterial or fungal contamination, which will typically involve a rapid change in the medium's pH (indicated by a color change of the phenol (B47542) red indicator) and the presence of motile microorganisms under high magnification.
Q4: What is the maximum recommended concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines, with some sensitive lines showing adverse effects at concentrations as low as 0.1%. It is always recommended to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q5: Can I filter my media if I see a precipitate after adding this compound?
A5: Filtering the media after a precipitate has formed is not recommended. The precipitate is the active compound, and filtering it out will lead to an unquantified and lower effective concentration of this compound, compromising the validity of your experimental results. The best approach is to address the root cause of the precipitation.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding the this compound stock solution to your cell culture medium, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the aqueous medium. | Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Solvent Exchange | A sudden change from the organic solvent (DMSO) to the aqueous environment of the cell culture medium can cause the compound to "crash out" of solution. | Add the this compound stock solution dropwise to pre-warmed (37°C) cell culture medium while gently swirling or vortexing. |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. |
| Media Composition | Components in the cell culture medium, such as salts and proteins, can influence the solubility of this compound. | If using a low-serum or serum-free medium, consider that the absence of proteins like albumin may reduce the solubility of hydrophobic compounds. |
Issue 2: Precipitation Over Time in the Incubator
If the medium appears clear initially but a precipitate forms after some time in the incubator, consider these factors:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Changes in temperature can affect the stability of the dissolved compound. | Ensure a stable temperature in your incubator and minimize the time the culture vessels are outside of the incubator. |
| pH Changes in Media | The pH of the cell culture medium can change over time due to cellular metabolism, which can affect the solubility of this compound. | Use a medium buffered with a non-bicarbonate buffer like HEPES for more stable pH control, especially in long-term experiments. |
| Compound Instability | This compound may degrade or aggregate over extended periods in an aqueous environment. | For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
The following table provides the approximate solubility of this compound in various solvents. This data should be used as a guideline for preparing stock solutions.
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
Table 2: Recommended Stock and Working Concentrations
| Parameter | Recommendation |
| Stock Solution Solvent | 100% Anhydrous DMSO |
| Stock Solution Concentration | 10 mM |
| Maximum Final DMSO Concentration in Media | ≤ 0.5% (v/v) |
| Typical Working Concentration Range | 1 µM - 20 µM (empirically determine for your cell line) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm the this compound Vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Required Mass: The molecular weight of this compound is 482.55 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.83 mg of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous, high-purity DMSO to the weighed this compound. For 1 mL of stock solution, add 1 mL of DMSO.
-
Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.
Protocol 2: Diluting this compound in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Prepare Working Solution: To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Mixing: Add the stock solution dropwise to the medium while gently swirling the tube or plate to ensure rapid and even distribution.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
How to address MS1172 off-target effects in proteomics data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the hypothetical Wnt signaling pathway inhibitor, MS1172, in proteomics data.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern for a compound like this compound?
A: Off-target effects are unintended interactions between a drug, such as this compound, and proteins other than its primary therapeutic target. These interactions are a major concern in drug development because they can lead to adverse drug reactions, toxicity, or reduced efficacy.[1][2][3] Approximately 75% of adverse drug reactions are linked to a compound's pharmacological profile, which includes both on-target (primary) and off-target (secondary) effects.[2] Identifying these unintended interactions early is crucial for designing safer, more effective therapies and avoiding costly failures in later clinical trial stages.[3][4]
Q2: My quantitative proteomics experiment shows significant expression changes in proteins unrelated to the Wnt signaling pathway after this compound treatment. How do I begin to investigate these?
A: This is a common and important observation when profiling a new compound. The first step is to systematically categorize and validate these findings.
-
Bioinformatic Analysis: Cross-reference the list of altered proteins with databases (e.g., Gene Ontology, KEGG) to identify any enriched pathways. This helps distinguish between random hits and a systematic off-target pathway activation or inhibition.
-
Dose-Response Study: Perform a dose-response proteomics experiment. True off-target interactions will often show a dose-dependent change in protein abundance or thermal stability. This helps prioritize the most potent off-target effects.
-
Orthogonal Validation: Use non-proteomic methods to validate key findings. Techniques like Western Blotting for protein expression changes or enzymatic assays for functional changes in suspected off-target proteins are essential next steps.
Q3: What are the best proteomics-based methods to proactively identify direct off-target binders of this compound?
A: Several powerful chemical proteomics strategies can identify direct protein binders of a small molecule.[1] These methods are superior to simple expression-level proteomics for distinguishing direct binding events from downstream signaling effects.
-
Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of proteins upon ligand binding. It is an unbiased, in-situ technique that does not require chemical modification of the drug.[1]
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families to identify targets.[1][5] This is particularly useful if this compound is suspected of targeting a specific enzyme class.
-
Drug Affinity Responsive Target Stability (DARTS): Similar to TPP, DARTS exploits the fact that a protein bound to a small molecule becomes more resistant to proteolysis.[6] This method also avoids the need for drug modification.[1][6]
Each method has distinct advantages, and the choice depends on the properties of this compound and the experimental context.
Troubleshooting Guide
Issue: High number of potential off-targets identified, unsure how to prioritize.
Solution: A multi-step approach is recommended to filter and prioritize potential off-targets for further investigation.
-
Filter by Significance and Magnitude: Start by focusing on proteins that show the most significant and largest magnitude changes (e.g., p-value < 0.05 and fold-change > 2).
-
Assess Dose-Dependency: Prioritize proteins whose abundance or stability changes correlate with the concentration of this compound.
-
Cross-Reference with TPP/DARTS Data: Give highest priority to proteins identified as direct binders in thermal stability or protease protection assays. An expression change combined with evidence of direct binding is a strong indicator of a true off-target.
-
Consult Safety Panels: Compare your list against established secondary pharmacology panels or databases of proteins associated with adverse drug reactions.[2] This can help flag proteins with known safety implications.
Quantitative Data Summary
The following table represents hypothetical data from a proteomics experiment comparing the effects of this compound (a novel inhibitor) to a well-characterized, highly selective Wnt inhibitor (Control Inhibitor) in a human colorectal cancer cell line.
| Protein ID | Protein Name | Treatment | Fold Change vs. Vehicle | p-value | Annotation |
| P04637 | c-Myc | This compound | -5.2 | 0.001 | On-Target Effect |
| P04637 | c-Myc | Control Inhibitor | -4.8 | 0.002 | On-Target Effect |
| Q9H2K8 | Axin-2 | This compound | -6.1 | < 0.001 | On-Target Effect |
| Q9H2K8 | Axin-2 | Control Inhibitor | -5.5 | < 0.001 | On-Target Effect |
| P00734 | Prothrombin | This compound | +3.5 | 0.005 | Potential Off-Target |
| P00734 | Prothrombin | Control Inhibitor | +1.1 | 0.450 | No Significant Effect |
| P08684 | Vimentin | This compound | -2.8 | 0.011 | Potential Off-Target |
| P08684 | Vimentin | Control Inhibitor | -0.9 | 0.512 | No Significant Effect |
| P42336 | Caspase-3 | This compound | +4.2 | 0.003 | Potential Off-Target |
| P42336 | Caspase-3 | Control Inhibitor | +1.3 | 0.388 | No Significant Effect |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols & Workflows
Protocol: Thermal Proteome Profiling (TPP) for this compound Off-Target Identification
This protocol outlines the key steps for identifying direct protein targets of this compound by measuring changes in protein thermal stability.
Objective: To identify proteins that are stabilized or destabilized upon direct binding of this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, HCT116) to ~80% confluency.
-
Treat one set of cells with this compound at a final concentration of 20 µM.
-
Treat a control set of cells with vehicle (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Heating and Lysis:
-
Harvest cells and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension from both treated and control groups into separate PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 42°C to 66°C in 2°C increments) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.
-
Lyse the cells by freeze-thaw cycles (e.g., 3x liquid nitrogen flash-freeze followed by thawing at 25°C).
-
-
Protein Extraction and Digestion:
-
Separate soluble protein from aggregated protein by ultracentrifugation (100,000 x g for 20 min at 4°C).
-
Collect the supernatant (soluble fraction).
-
Perform a protein concentration assay (e.g., BCA).
-
Take a fixed amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-independent acquisition (DIA) or tandem mass tag (TMT) labeling approach for quantification.
-
Process the raw data to identify and quantify proteins across all temperature points.
-
Generate "melting curves" for each protein, plotting the fraction of soluble protein against temperature.
-
Identify proteins with a significant shift in their melting temperature (Tm) between the this compound-treated and vehicle-treated groups. A positive shift indicates stabilization (binding), while a negative shift suggests destabilization.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimizing MS1172 Incubation Time for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of MS1172 to achieve maximum degradation of the target protein. As specific information regarding this compound is not publicly available, this guide is based on the established principles of targeted protein degradation by PROTACs (Proteolysis-targeting chimeras). The provided protocols and advice should be adapted as necessary for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: For initial experiments with a new PROTAC-like molecule such as this compound, a time-course experiment is recommended to determine the optimal incubation period. A good starting point is to test a range of time points, for example, 2, 4, 8, 16, and 24 hours. Some target proteins may degrade rapidly, while others might require longer incubation times for maximal degradation.
Q2: What factors can influence the optimal incubation time for this compound?
A2: Several factors can affect the incubation time required for maximal protein degradation. These include the cell line being used, the intrinsic degradation rate of the target protein, the expression levels of the E3 ligase recruited by this compound, and the concentration of this compound itself.[1] It is crucial to empirically determine the optimal time for each specific experimental system.
Q3: Should the incubation time be adjusted when using different concentrations of this compound?
A3: Yes, the concentration of this compound and the incubation time are often interdependent. At lower concentrations, a longer incubation time may be necessary to achieve the same level of degradation as a higher concentration. It is advisable to perform a dose-response experiment at a fixed, optimal time point to identify the concentration that gives the maximal degradation (DCmax) and the concentration that results in 50% degradation (DC50).
Q4: How can I confirm that the observed protein loss is due to proteasomal degradation?
A4: To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib).[1][2] If this compound-induced protein loss is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.
Q5: What is the "hook effect" and how can it affect my results at different incubation times?
A5: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency. This is because at very high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. While primarily concentration-dependent, observing a weaker than expected degradation at a supposedly saturating concentration across different time points could indicate a potential hook effect.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation of the target protein at any incubation time. | 1. This compound is not cell-permeable.2. The target protein is not expressed in the cell line.3. The E3 ligase recruited by this compound is not expressed or is inactive in the cell line.4. The concentration of this compound is too low or too high (hook effect). | 1. Perform a cell permeability assay.2. Confirm target protein expression via Western blot or qPCR.3. Verify the expression of the relevant E3 ligase.4. Perform a wide-range dose-response experiment. |
| Inconsistent degradation results between experiments. | 1. Variations in cell passage number or confluency.2. Inconsistent incubation times or temperatures.3. Degradation of this compound in the culture medium. | 1. Use cells within a consistent passage number range and seed at a consistent density.2. Ensure precise timing and temperature control.3. Prepare fresh solutions of this compound for each experiment. |
| Partial degradation is observed, but never complete degradation. | 1. A subpopulation of the target protein is not accessible to this compound.2. The rate of protein synthesis is competing with the rate of degradation. | 1. Investigate potential subcellular localization differences of the target protein.2. Consider co-treatment with a protein synthesis inhibitor (e.g., cycloheximide) to isolate the degradation effect. |
| Cell toxicity is observed at longer incubation times. | 1. Off-target effects of this compound.2. The degradation of the target protein is toxic to the cells. | 1. Test a lower concentration of this compound for a longer duration.2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different concentrations and incubation times. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent by the end of the experiment.
-
This compound Treatment: The following day, treat the cells with a predetermined concentration of this compound (e.g., the expected DC50 or a concentration from a preliminary dose-response experiment).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, and 24 hours) after adding this compound. The "0 hour" time point serves as the vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Western Blot Analysis: Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control for each time point. Calculate the percentage of protein remaining relative to the 0-hour time point.
Protocol 2: Confirmation of Proteasome-Dependent Degradation
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment with Proteasome Inhibitor: Pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
This compound Treatment: Add this compound at the optimal concentration and for the optimal incubation time determined in Protocol 1 to both the proteasome inhibitor-treated and untreated cells. Include a vehicle control and a proteasome inhibitor-only control.
-
Cell Lysis and Western Blot: Harvest the cells and perform Western blot analysis as described in Protocol 1.
-
Analysis: Compare the levels of the target protein in the different treatment groups. A rescue of the target protein level in the co-treated sample compared to the this compound-only sample confirms proteasome-dependent degradation.
Quantitative Data Summary
The following table is an example of how to structure the data from a time-course experiment.
| Incubation Time (hours) | This compound Concentration (nM) | % Target Protein Remaining (Normalized to Loading Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 100 | 5.2 |
| 2 | 100 | 75 | 4.8 |
| 4 | 100 | 45 | 3.5 |
| 8 | 100 | 20 | 2.1 |
| 16 | 100 | 10 | 1.5 |
| 24 | 100 | 8 | 1.2 |
Visualizations
References
Technical Support Center: Western Blot Troubleshooting for BRD9
This technical support center provides troubleshooting guidance for researchers observing faint or absent BRD9 bands by Western blot, particularly after treatment with targeted protein degraders like MS1172.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on BRD9 protein?
This compound is a heterobifunctional small molecule, likely a PROTAC® (Proteolysis Targeting Chimera) or a similar molecular glue, designed to induce the degradation of BRD9. It works by forming a ternary complex between the BRD9 protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of BRD9, marking it for destruction by the cell's proteasome. Therefore, successful treatment of cells with an effective BRD9 degrader will result in a significant decrease or complete loss of the BRD9 protein, which would appear as a faint or absent band on a Western blot.[1][2]
Q2: I treated my cells with a BRD9 degrader and my Western blot shows a very faint band. Is this a failed experiment?
On the contrary, this is likely the expected outcome and indicates successful protein degradation. The goal of using a compound like this compound is to reduce BRD9 protein levels. A faint band in treated samples compared to a stronger band in vehicle-only (e.g., DMSO) control samples demonstrates the compound's efficacy. The key is to have a robust and clear signal in your untreated or vehicle-treated control lane.
Q3: What is the correct molecular weight for BRD9 on a Western blot?
BRD9 is a component of the SWI/SNF chromatin remodeling complex.[3][4] You should expect to see a band for BRD9 at approximately 75 kDa.
Visualizing the Mechanism and Workflow
To better understand the experimental context, the following diagrams illustrate the mechanism of BRD9 degradation and the general Western blot workflow.
Caption: Mechanism of BRD9 degradation induced by a bifunctional degrader like this compound.
Caption: Standard experimental workflow for a Western blot analysis.
Troubleshooting Guide: Faint or No BRD9 Bands
Use this guide if your BRD9 signal is weak or absent in your untreated/vehicle control lane , or if you suspect your assay is not optimized.
Caption: Logical workflow for troubleshooting faint or absent BRD9 Western blot signals.
Problem Area 1: Protein Sample and Loading
Q: My control BRD9 band is very faint. Could it be a problem with my protein sample?
A: Yes, this is a common issue. BRD9 is a nuclear protein, and its abundance can vary.[5]
-
Insufficient Protein Loaded : For low-abundance proteins, a higher amount of total protein is often required.[6]
-
Inefficient Lysis : Since BRD9 is a nuclear protein, incomplete lysis of the nuclear membrane can lead to low yields.[5]
-
Protein Degradation : Samples can degrade if not handled properly.
Problem Area 2: Gel Electrophoresis and Protein Transfer
Q: I can't see any bands on my membrane, not even with Ponceau S staining. What went wrong?
A: If Ponceau S staining reveals no protein bands, the issue lies with the transfer step.[10]
-
Poor Transfer Efficiency : This can be caused by several factors, including the membrane type, transfer time, and buffer composition.
-
Recommendation : Use a PVDF membrane, which has a higher protein binding capacity than nitrocellulose and is recommended for low-abundance proteins.[5][11] For a protein of BRD9's size (~75 kDa), ensure your transfer time is adequate; larger proteins require longer transfer times.[8][11] Confirm proper gel-membrane contact and remove any air bubbles before starting the transfer.[10]
-
Problem Area 3: Antibody Incubation and Signal Detection
Q: My Ponceau S stain looks good, but I still have a faint BRD9 signal. What should I check next?
A: This points to issues with antibody binding or the final detection steps.[12]
-
Suboptimal Antibody Concentration : The recommended dilution on a datasheet is a starting point and may need optimization.
-
Blocking Agent Interference : Over-blocking or using an inappropriate blocking agent can sometimes mask the epitope your antibody recognizes.[13]
-
Insufficient Signal Detection : The final signal can be weak if your reagents are old or the exposure is too short.
-
Recommendation : Use a fresh, high-sensitivity enhanced chemiluminescence (ECL) substrate, as chemiluminescent detection is generally more sensitive than fluorescent detection for low-abundance targets.[5][9] Capture the signal using a CCD imager and test a range of exposure times, from short to very long (several minutes).[13]
-
Quantitative Data Presentation
When presenting data from a BRD9 degradation experiment, it is crucial to quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin). This allows for a more accurate comparison across different conditions.
Table 1: Example of Quantified BRD9 Protein Levels After this compound Treatment
| Treatment Condition | BRD9 Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Intensity (A.U.) | Normalized BRD9 Level (BRD9/GAPDH) | % of Control |
| Vehicle (DMSO) | 85,430 | 88,120 | 0.969 | 100% |
| This compound (10 nM) | 51,250 | 87,550 | 0.585 | 60.4% |
| This compound (100 nM) | 12,810 | 89,210 | 0.144 | 14.9% |
| This compound (1000 nM) | 3,400 | 87,980 | 0.039 | 4.0% |
Data is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
Protocol 1: Optimized Western Blot for BRD9 Detection
This protocol is optimized for detecting low-abundance nuclear proteins like BRD9.
-
Sample Preparation : Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification : Determine protein concentration using a BCA assay.[7]
-
Gel Electrophoresis : Load 50-100 µg of protein per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).[6] Run the gel according to the manufacturer's instructions.
-
Protein Transfer : Transfer proteins to a 0.45 µm PVDF membrane.[5] Use a wet transfer system for 90-120 minutes at 80-100V or a semi-dry system according to the manufacturer's guidelines.
-
Membrane Staining (Optional) : Briefly stain the membrane with Ponceau S to visualize total protein and confirm successful transfer.[10] Destain with TBST.
-
Blocking : Block the membrane in 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation : Incubate the membrane with a validated anti-BRD9 antibody (e.g., Abcam ab259839 or Cell Signaling Technology #58906) at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Washing : Wash the membrane 3 times for 5-10 minutes each with TBST.[7]
-
Secondary Antibody Incubation : Incubate with an HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Washing : Repeat the wash step as described in step 8.
-
Detection : Incubate the membrane with a high-sensitivity ECL substrate for 1-5 minutes.[7]
-
Imaging : Capture the chemiluminescent signal using a digital imager. Use multiple exposure times to ensure the signal is not saturated.
-
Analysis : Quantify band intensities using software like ImageJ. Normalize the BRD9 signal to a loading control.[7]
References
- 1. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020051235A1 - Compounds for the degradation of brd9 or mth1 - Google Patents [patents.google.com]
- 3. Epigenetic and pharmacological control of pigmentation via Bromodomain Protein 9 (BRD9) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 6. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Managing Cytotoxicity of Small Molecule Inhibitors in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cytotoxicity of small molecule inhibitors, such as MS1172, in long-term cell culture experiments. While specific information on this compound is not publicly available, this guide outlines general principles and strategies to mitigate cytotoxic effects applicable to a wide range of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity with small molecule inhibitors in long-term cell culture?
A1: Cytotoxicity in long-term experiments can stem from several factors:
-
High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[1]
-
Prolonged Exposure: Continuous exposure to an inhibitor can disrupt normal cellular processes, leading to cumulative toxicity.[1]
-
Off-Target Effects: The inhibitor may bind to cellular targets other than the intended one, causing unintended toxic consequences.[1]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations, typically above 0.1-0.5%.[1]
-
Metabolite Toxicity: The metabolic breakdown of the inhibitor by cells can sometimes produce toxic byproducts.[1]
-
Inhibition of Essential Cellular Processes: While targeting a specific pathway, the inhibitor might inadvertently affect pathways crucial for cell survival.[1]
-
Degradation of the Compound: Over time in culture, the inhibitor may degrade into toxic substances.[2]
Q2: How can I determine the optimal, non-toxic concentration of an inhibitor for my long-term experiment?
A2: The optimal concentration should be determined empirically for each cell line. A good starting point is to perform a dose-response curve to determine the IC50 value. For long-term studies, it is advisable to use concentrations at or below the IC50 to minimize cytotoxicity while still achieving the desired biological effect. It is also crucial to consider the drug's half-life and the local concentrations that reach the cells in an in vivo setting.[3]
Q3: How frequently should I change the media and re-add the inhibitor in a long-term experiment?
A3: For long-term treatments, it is recommended to change the medium every 2-3 days to replenish nutrients and remove waste products.[4] Fresh compound should be added with each media change to maintain a constant concentration.[4] Some protocols for very long-term experiments (e.g., six months) involve seeding cells at a lower density, allowing them to grow for about 5 days in the presence of the treatment, and then passaging them while continuing the treatment.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cell death observed shortly after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to identify a lower, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50.[1] |
| Cell line is particularly sensitive. | Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time.[1] | |
| Solvent toxicity. | Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[1] | |
| Gradual increase in cell death over several days or weeks. | Cumulative toxicity from prolonged exposure. | Reduce the incubation time or consider intermittent dosing (e.g., treat for a period, then culture in drug-free media). |
| Degradation of the inhibitor into toxic byproducts. | Purchase the inhibitor from a reputable source and prepare fresh stock solutions regularly.[1] | |
| Selection for a resistant subpopulation of cells. | Be aware that long-term culture under drug pressure can select for resistant cells, potentially altering the experimental outcome.[4] | |
| Inconsistent results or lack of desired biological effect. | Inhibitor is not active or has degraded. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[1] |
| Incorrect timing of inhibitor addition. | Optimize the timing of inhibitor treatment relative to the experimental stimulus.[1] | |
| Changes in cell culture conditions. | Ensure consistent cell culture practices, as variations in media, serum, or supplements can impact experimental results.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of an Inhibitor
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the assay (typically 24-72 hours).
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[1]
-
Treatment: Add the diluted inhibitor to the appropriate wells. Include wells for a vehicle-only control (e.g., DMSO) and a no-treatment control.[6]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Determine cell viability using a suitable method, such as the MTT assay.[2]
-
Data Analysis: Plot the cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value. For long-term experiments, select a concentration that shows the desired biological effect with minimal impact on cell viability.
Protocol 2: General Protocol for Long-Term Cell Culture with an Inhibitor
-
Cell Seeding: Seed cells at a lower density than for short-term experiments to account for cell growth over a longer period.
-
Initial Treatment: Add the inhibitor at the pre-determined optimal, non-toxic concentration.
-
Media Changes and Re-treatment: Change the culture medium every 2-3 days. With each media change, add a fresh aliquot of the inhibitor to maintain a constant concentration.[4]
-
Cell Passaging: If the experiment extends beyond the point of cell confluency, trypsinize the cells, count them, and re-seed them at a lower density in fresh medium containing the inhibitor.[4]
-
Monitoring: Regularly monitor the cells for changes in morphology, growth rate, and any signs of cytotoxicity.
Visualizations
Caption: Troubleshooting workflow for managing cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term cytotoxic effects of contemporary root canal sealers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize variability in MS1172 functional assays
Welcome to the technical support center for MS1172 functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure robust, reproducible results when working with this compound.
This compound Overview: this compound is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and the TCF/LEF family of transcription factors, thereby inhibiting the transcription of Wnt target genes. This guide focuses on common functional assays used to characterize the activity of this compound.
Wnt/β-catenin Signaling Pathway and this compound's Mechanism of Action
Caption: Wnt/β-catenin signaling pathway with the inhibitory action of this compound.
I. Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway. A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene is transfected into cells. Inhibition of the pathway by this compound results in a decrease in luciferase expression and signal.
Troubleshooting Guide & FAQs
| Question/Issue | Possible Causes | Recommended Solutions |
| High variability between replicate wells. | 1. Inconsistent cell seeding density.2. Pipetting errors, especially with small volumes.3. Uneven transfection efficiency across the plate.4. Edge effects due to evaporation. | 1. Ensure a single-cell suspension before seeding; optimize seeding density.[1]2. Calibrate pipettes regularly; use reverse pipetting for viscous solutions.3. Optimize the DNA-to-transfection reagent ratio; ensure thorough mixing before adding to cells.[2]4. Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media.[3] |
| Low or no luciferase signal. | 1. Low transfection efficiency.2. Weak promoter activity in the chosen cell line.3. Incorrect reagent preparation or storage.4. Cell death due to compound toxicity. | 1. Optimize transfection protocol; test different reagents or methods (e.g., electroporation).[4]2. Use a cell line known to have active Wnt signaling or co-transfect with a Wnt ligand expression vector.3. Prepare reagents fresh; store luciferase substrates protected from light and at the recommended temperature.[5]4. Perform a cell viability assay in parallel to determine the cytotoxic concentration of this compound. |
| High background signal. | 1. Contamination of reagents or samples.2. Autoluminescence from this compound or media components.3. Use of non-optimal microplates. | 1. Use fresh, sterile reagents and tips for each sample.[5]2. Run a control with this compound in cell-free media to check for interference.3. Use opaque, white-walled microplates for luminescence assays to maximize signal and prevent crosstalk.[2] |
| Inconsistent results between experiments. | 1. Variation in cell passage number or health.2. Different lots of reagents (e.g., FBS, transfection reagent).3. Fluctuation in incubator conditions (CO2, temperature). | 1. Use cells within a consistent, low passage number range; ensure cells are healthy and in the log growth phase.[1][6]2. Qualify new lots of critical reagents before use in large-scale experiments.3. Regularly calibrate and monitor incubator conditions.[1] |
Experimental Protocol: Dual-Luciferase® Reporter Assay
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Further Incubation: Incubate for another 24 hours.
-
Lysis: Aspirate the media and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Signal Measurement: Measure firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized signal against the log concentration of this compound to determine the IC50 value.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for a dual-luciferase reporter assay.
II. Western Blotting
Western blotting is used to detect changes in the levels of specific proteins within the Wnt pathway, such as β-catenin, or downstream targets like c-Myc and Cyclin D1, following treatment with this compound.
Troubleshooting Guide & FAQs
| Question/Issue | Possible Causes | Recommended Solutions |
| High variability in protein band intensity. | 1. Inconsistent sample loading.2. Inefficient or uneven protein transfer.3. Variation in antibody incubation times or concentrations. | 1. Perform a protein concentration assay (e.g., BCA) and load equal amounts of protein per lane. Normalize to a stable housekeeping protein (e.g., GAPDH, β-actin) or total protein stain.[7][8]2. Ensure proper gel-membrane contact; use an appropriate transfer buffer and optimize transfer time and voltage.3. Use consistent antibody dilutions and incubation times for all blots being compared. |
| Weak or no target protein signal. | 1. Low protein expression in the cell line.2. Ineffective primary antibody.3. Over-stripping of the membrane if re-probing. | 1. Use a positive control cell lysate known to express the target protein.2. Validate the primary antibody; check the recommended dilution and application.3. Reduce stripping time or use a milder stripping buffer. |
| High background or non-specific bands. | 1. Primary antibody concentration is too high.2. Insufficient blocking.3. Inadequate washing. | 1. Titrate the primary antibody to determine the optimal concentration.2. Increase blocking time or try a different blocking agent (e.g., BSA vs. milk).3. Increase the number or duration of wash steps. |
| Inaccurate quantification. | 1. Saturated signal (overexposed blot).2. Incorrect background subtraction method. | 1. Ensure the signal is within the linear range of detection; reduce antibody concentration or exposure time.[9]2. Use a consistent background subtraction method for all lanes and blots being compared.[7] |
Experimental Protocol: Western Blotting for β-catenin
-
Cell Culture and Treatment: Plate cells (e.g., SW480) and treat with various concentrations of this compound for 24 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (and a housekeeping protein like GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin signal to the loading control.
III. Cell Viability/Proliferation Assays
These assays (e.g., MTT, WST-1, CellTiter-Glo®) measure the overall health and metabolic activity of cells to assess the cytotoxic or cytostatic effects of this compound.
Troubleshooting Guide & FAQs
| Question/Issue | Possible Causes | Recommended Solutions |
| High variability between replicate wells. | 1. Inconsistent cell seeding.2. Edge effects in the microplate.3. Compound precipitation at high concentrations. | 1. Ensure cells are in a single-cell suspension before plating.[1]2. Avoid using the outer wells or fill them with media to maintain humidity.[3]3. Check the solubility of this compound in the final assay medium. |
| Assay signal does not correlate with cell number. | 1. Cell number is outside the linear range of the assay.2. Incubation time with the assay reagent is too short or too long. | 1. Optimize the initial cell seeding density to ensure the signal at the end of the experiment is within the linear range.[10][11][12]2. Perform a time-course experiment to determine the optimal incubation time with the viability reagent. |
| Interference from this compound. | 1. The compound absorbs light at the same wavelength as the assay readout.2. The compound has reducing or oxidizing properties that interfere with the assay chemistry (e.g., for MTT, WST-1). | 1. Run a control with the compound in cell-free media to measure its intrinsic absorbance or luminescence.2. If interference is observed, consider using an alternative viability assay with a different detection principle (e.g., an ATP-based assay like CellTiter-Glo®). |
Troubleshooting Workflow: High Variability in Cell Viability Assays
Caption: Troubleshooting logic for high variability in cell viability assays.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-optimized density (e.g., 5,000 cells/well).
-
Incubation: Allow cells to attach and grow for 24 hours.
-
Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.
-
Further Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Signal Development: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Plot the luminescence signal against the log concentration of this compound to determine the IC50.
IV. Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate how results can be structured for clear comparison.
Table 1: IC50 Values of this compound in Wnt-Dependent Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) ± SD (n=3) |
| SW480 (Colon Cancer) | TCF/LEF Luciferase Reporter | 0.52 ± 0.08 |
| SW480 (Colon Cancer) | CellTiter-Glo® (72h) | 1.2 ± 0.3 |
| HCT-116 (Colon Cancer) | TCF/LEF Luciferase Reporter | 0.88 ± 0.15 |
| HCT-116 (Colon Cancer) | CellTiter-Glo® (72h) | 2.5 ± 0.6 |
| HEK293 (Control) | CellTiter-Glo® (72h) | > 50 |
Table 2: Effect of this compound on Wnt Target Gene Expression (Western Blot Quantification)
| Target Protein | Treatment (1 µM this compound, 24h) | Fold Change vs. Vehicle ± SEM (n=3) |
| c-Myc | SW480 Cells | 0.35 ± 0.05 |
| Cyclin D1 | SW480 Cells | 0.41 ± 0.07 |
| β-catenin (Total) | SW480 Cells | 0.95 ± 0.12 |
| GAPDH (Loading Control) | SW480 Cells | 1.0 ± 0.0 |
References
- 1. biocompare.com [biocompare.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. A critical assessment of the factors affecting reporter gene assays for promoter SNP function: a reassessment of −308 TNF polymorphism function using a novel integrated reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Guide to western blot quantification | Abcam [abcam.com]
- 8. licorbio.com [licorbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gap-27.com [gap-27.com]
Technical Support Center: Interpreting Unexpected Results from MS1172 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with MS1172.
Fictional Background for this compound
This compound is a potent and selective small molecule inhibitor of the novel kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 6 (MAP4K6), a key regulator of the JNK signaling pathway. It is under investigation as a potential therapeutic agent for various solid tumors where the JNK pathway is aberrantly activated. The intended mechanism of action is the suppression of tumor cell proliferation and induction of apoptosis.
Frequently Asked Questions (FAQs)
Q1: We are observing a paradoxical increase in the phosphorylation of a downstream target of the JNK pathway after this compound treatment in our cancer cell line. What could be the reason for this?
A1: This is a documented, albeit rare, phenomenon. A potential explanation is the activation of a feedback loop upon inhibition of MAP4K6. The cell may be compensating for the loss of JNK signaling by upregulating an alternative pathway that also leads to the phosphorylation of your target of interest. We recommend performing a phospho-proteomic screen to identify which alternative pathways might be activated.
Q2: Our in-vivo xenograft models show initial tumor regression followed by rapid regrowth, suggesting acquired resistance to this compound. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound can occur through several mechanisms. The most common are mutations in the MAP4K6 kinase domain that prevent drug binding, or the amplification of the MAP4K6 gene. Another possibility is the upregulation of bypass signaling pathways that promote cell survival independently of the JNK pathway. We recommend sequencing the MAP4K6 gene from resistant tumors and performing a global gene expression analysis to identify potential bypass pathways.
Q3: We are observing unexpected cytotoxicity in our non-cancerous control cell lines at concentrations where this compound should be specific for cancer cells. What could be the cause?
A3: While this compound is designed to be highly selective for MAP4K6, off-target effects can occur, especially at higher concentrations.[1][2] These off-target effects may be responsible for the observed cytotoxicity in your control cell lines.[1] We recommend performing a kinome-wide profiling assay to identify potential off-target kinases that this compound might be inhibiting. Additionally, reducing the concentration of this compound and increasing the treatment duration might help to mitigate these effects.
Troubleshooting Guides
Guide 1: Investigating Paradoxical JNK Pathway Activation
If you observe an unexpected increase in the phosphorylation of JNK pathway components, follow these steps:
-
Confirm the finding: Repeat the experiment with a fresh batch of this compound and your cell line to rule out experimental artifacts.
-
Dose-response analysis: Perform a dose-response experiment to see if the paradoxical activation is concentration-dependent.
-
Time-course analysis: Analyze the phosphorylation status of key pathway components at different time points after this compound treatment.
-
Phospho-proteomic screen: Use mass spectrometry-based phospho-proteomics to get an unbiased view of all signaling pathways affected by this compound.
-
Validate hits: Use specific inhibitors for the identified alternative pathways to see if you can reverse the paradoxical effect.
Guide 2: Characterizing Acquired Resistance in Xenograft Models
If your xenograft models develop resistance to this compound, use the following workflow:
-
Establish resistant cell lines: Culture cells from the resistant tumors to establish a resistant cell line.
-
Confirm resistance: Compare the IC50 values of this compound in the parental and resistant cell lines.
-
Sequence MAP4K6: Sequence the kinase domain of MAP4K6 from the resistant cell line to identify potential mutations.
-
Analyze gene expression: Perform RNA-sequencing to compare the gene expression profiles of parental and resistant cells.
-
Functional validation: Use techniques like siRNA or CRISPR to validate the role of potential resistance-driving genes.
Quantitative Data
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | This compound Concentration (nM) | Cell Viability (%) |
| Cancer Cell Line A (Parental) | 10 | 52 |
| Cancer Cell Line A (Resistant) | 10 | 95 |
| Non-cancerous Cell Line B | 10 | 88 |
| Cancer Cell Line A (Parental) | 100 | 15 |
| Cancer Cell Line A (Resistant) | 100 | 78 |
| Non-cancerous Cell Line B | 100 | 45 |
Table 2: Phosphorylation of Downstream Target (p-JNK) after this compound Treatment
| Cell Line | Treatment | p-JNK Levels (Relative to Control) |
| Cancer Cell Line C | Vehicle | 1.0 |
| Cancer Cell Line C | This compound (10 nM) | 2.5 |
| Cancer Cell Line C | This compound (100 nM) | 0.2 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-JNK
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-JNK (1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total JNK for normalization.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Hypothesis for paradoxical JNK pathway activation.
Caption: Workflow for characterizing acquired resistance.
References
Validation & Comparative
A Comparative Guide to BRD9 Degraders: MS1172 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, with Bromodomain-containing protein 9 (BRD9) emerging as a critical therapeutic target in oncology and other diseases. The ability to eliminate BRD9 protein function entirely through degradation offers a significant advantage over simple inhibition. This guide provides a comparative analysis of various BRD9 degraders, offering a lens through which to evaluate their performance and potential. While direct experimental data for a specific degrader designated "MS1172" is not publicly available, we will explore the characteristics of prominent BRD9 degraders, providing a framework for comparison.
Understanding BRD9 Degradation
BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] Its degradation has shown therapeutic potential in cancers such as synovial sarcoma and acute myeloid leukemia (AML).[2] The primary mechanism for targeted BRD9 degradation involves the use of heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), and molecular glue degraders.
PROTAC-Mediated Degradation of BRD9
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system. They consist of three key components: a ligand that binds to the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated BRD9 degradation.
Comparative Analysis of BRD9 Degraders
The efficacy of BRD9 degraders can be assessed based on several key parameters, including their degradation efficiency (DC50 and Dmax), selectivity for BRD9 over other bromodomain-containing proteins, and their cellular activity. Below is a comparison of several reported BRD9 degraders.
| Degrader | Type | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Key Findings |
| dBRD9 | PROTAC | CRBN | IC50 = 56.6 nM | >90% | MOLM-13 (AML) | Selective degradation of BRD9; no degradation of BRD4 or BRD7.[3] |
| CFT-8634 | PROTAC | Not specified | 3 nM | >96% | Not specified | Potent and selective; demonstrates in vivo efficacy in synovial sarcoma models.[4] |
| CW-3308 | PROTAC | CRBN | <10 nM | >90% | G401, HS-SY-II | Orally bioavailable with high degradation selectivity over BRD7 and BRD4. |
| QA-68 | PROTAC | CRBN | Not specified | Not specified | AML, ALL, MM cell lines | Potentiates the effects of chemotherapy and targeted agents. |
| VZ185 | PROTAC | VHL | Not specified | Not specified | HEK293 | Demonstrates BRD9 degradation. |
| DBr-1 | PROTAC | DCAF1 | Not specified | Not specified | HEK293 | Reversible DCAF1-recruiting PROTAC. |
| ZZ7 | Molecular Glue | DCAF16 | Not specified | Not specified | Synovial sarcoma cells | Spares cardiomyocytes, leveraging differential DCAF16 expression. |
| AMX-883 | Molecular Glue | Not specified | Not specified | Not specified | AML models | Shows synergy with Venclexta and azacitidine. |
Note: DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable.
Experimental Protocols
To ensure a standardized evaluation of BRD9 degraders, the following experimental workflows are commonly employed.
General Workflow for Evaluating BRD9 Degrader Efficacy
Caption: A typical experimental workflow for characterizing BRD9 degraders.
Key Methodologies:
-
Western Blotting: A standard technique to detect and quantify the amount of BRD9 protein remaining in cells after treatment with a degrader. This method is crucial for determining DC50 and Dmax values.
-
Mass Spectrometry-based Proteomics: Provides a global and unbiased assessment of protein degradation, enabling the evaluation of a degrader's selectivity across the entire proteome.
-
Cell Viability and Proliferation Assays: Assays such as CellTiter-Glo® are used to measure the effect of BRD9 degradation on cell growth and proliferation, providing insights into the functional consequences of degradation.
-
NanoBRET™ Target Engagement Assays: This in-cell technique can be used to measure the formation of the ternary complex between BRD9, the degrader, and the E3 ligase, providing mechanistic insights into the degradation process.
Conclusion
The field of BRD9 degradation is rich with diverse chemical matter, each with its own set of characteristics. While information on "this compound" remains elusive, the principles of comparison outlined in this guide, focusing on degradation efficiency, selectivity, and functional outcomes, provide a robust framework for evaluating any new BRD9 degrader. The choice of degrader will ultimately depend on the specific therapeutic context, balancing potency with a favorable selectivity profile and in vivo efficacy. As research continues, the development of next-generation BRD9 degraders holds significant promise for patients with cancers and other diseases driven by BRD9.
References
- 1. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Class I/IV Bromodomain-Targeting Degraders for Chromatin Remodeling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c4therapeutics.com [c4therapeutics.com]
Unraveling a Tale of Two Targets: A Comparative Guide to MS1172 and BRD9 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between novel therapeutic agents is paramount. This guide provides an objective comparison of MS1172, a potent inhibitor of Ubiquitin Specific Peptidase 2 (USP2), and the class of BRD9 inhibitors, highlighting their distinct mechanisms of action and cellular effects, supported by available experimental data.
Introduction to this compound and BRD9 Inhibitors
This compound is an orally active and potent small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2) [1]. USP2 is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin chains from target proteins, thereby rescuing them from proteasomal degradation. The inhibition of USP2 by this compound leads to the accumulation of ubiquitinated substrates, impacting signaling pathways involved in cell cycle progression and apoptosis.
BRD9 inhibitors are a class of epigenetic modulators that target the bromodomain of BRD9, a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, also known as SWI/SNF[2]. By binding to the acetyl-lysine recognition pocket of the BRD9 bromodomain, these inhibitors prevent its interaction with acetylated histones. This disruption of chromatin binding alters gene expression programs critical for cell proliferation, differentiation, and survival, particularly in certain cancer contexts.
Functional Differences: A Head-to-Head Comparison
The primary functional difference between this compound and BRD9 inhibitors lies in their distinct molecular targets and, consequently, their mechanisms of action. This compound modulates protein stability post-translationally by targeting a deubiquitinase, while BRD9 inhibitors act at the epigenetic level to alter gene transcription.
| Feature | This compound (USP2 Inhibitor) | BRD9 Inhibitors |
| Primary Target | Ubiquitin Specific Peptidase 2 (USP2) | Bromodomain of BRD9 |
| Mechanism of Action | Inhibition of deubiquitination, leading to increased proteasomal degradation of USP2 substrates. | Competitive binding to the acetyl-lysine pocket of the BRD9 bromodomain, preventing its recruitment to chromatin. |
| Cellular Process Targeted | Protein stability and turnover. | Chromatin remodeling and gene transcription. |
| Key Downstream Effects | Stabilization of key cell cycle regulators and tumor suppressors. | Altered expression of genes involved in cell proliferation, differentiation, and oncogenic pathways. |
Signaling Pathways and Mechanisms of Action
This compound and the USP2-Mediated Signaling Pathway
This compound's mechanism of action centers on the inhibition of USP2, which prevents the deubiquitination of its target proteins. This leads to their subsequent degradation by the proteasome. Key substrates of USP2 include proteins involved in cell cycle control and apoptosis. By inhibiting USP2, this compound can promote the degradation of proteins that drive cell proliferation and survival.
Caption: Mechanism of this compound action on the USP2 signaling pathway.
BRD9 Inhibitors and the SWI/SNF-Mediated Gene Regulation
BRD9 inhibitors function by competitively binding to the bromodomain of BRD9, a key subunit of the ncBAF (SWI/SNF) chromatin remodeling complex. This prevents the complex from being recruited to specific genomic loci characterized by acetylated histones. The failure to recruit the ncBAF complex leads to alterations in chromatin structure and, consequently, the dysregulation of target gene expression.
Caption: Mechanism of BRD9 inhibitor action on chromatin remodeling.
Experimental Data and Performance
Quantitative data for direct, side-by-side comparisons of this compound and BRD9 inhibitors are not available as they target fundamentally different cellular machinery. However, data from studies on individual inhibitor classes demonstrate their respective potencies and cellular effects.
Quantitative Data for BRD9 Inhibitors
A number of potent and selective BRD9 inhibitors have been developed. Their activity is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular Activity | Reference |
| I-BRD9 | BRD9 | 59 | Active in cellular assays | [3] |
| BI-7273 | BRD9 | < 50 | Suppresses proliferation of AML cells | [4] |
| BI-9564 | BRD9 | 12 | Active in cellular assays |
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound or BRD9 inhibitors on the growth and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound or a BRD9 inhibitor) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are measured, and the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is calculated.
Chromatin Immunoprecipitation (ChIP) Assay (for BRD9 inhibitors)
Objective: To determine if a BRD9 inhibitor can displace BRD9 from its chromatin binding sites.
Methodology:
-
Cell Treatment: Cells are treated with a BRD9 inhibitor or vehicle control for a defined period.
-
Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to BRD9 is used to immunoprecipitate the BRD9-chromatin complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) to determine the enrichment of specific genomic regions, indicating BRD9 binding. A reduction in enrichment in inhibitor-treated cells compared to control cells demonstrates target engagement.
Conclusion
This compound and BRD9 inhibitors represent two distinct and promising avenues for therapeutic intervention, operating through fundamentally different molecular mechanisms. This compound acts on the post-translational regulation of protein stability by inhibiting the deubiquitinase USP2. In contrast, BRD9 inhibitors function at the epigenetic level, modulating gene expression by preventing the SWI/SNF chromatin remodeling complex from binding to acetylated histones. The choice between these or similar agents for research or therapeutic development will depend entirely on the specific cellular context and the signaling pathways driving the pathology of interest. This guide provides a foundational understanding of their distinct functional roles to aid in these critical decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibition Blocks an AR-Repressed, E2F1-Activated Treatment-Emergent Neuroendocrine Prostate Cancer Lineage Plasticity Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the True Target: A Guide to Validating Small Molecule-Induced Phenotypes with Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing a clear link between a small molecule's phenotypic effect and its intended molecular target is a cornerstone of rigorous drug discovery. This guide provides a comparative framework for validating the effects of a small molecule inhibitor by contrasting them with the genetic knockdown of its putative target. This process is essential to ensure that the observed biological response is a direct result of on-target activity, rather than unforeseen off-target effects.
The core principle of this validation strategy is straightforward: if a small molecule elicits a specific phenotype by inhibiting a particular protein, then reducing the expression of that same protein through genetic means (such as siRNA or shRNA) should recapitulate the same phenotype. This guide will use a hypothetical, yet representative, case study of a Wnt pathway inhibitor, "Wnt-iX," which is designed to target β-catenin, to illustrate the necessary experimental workflows, data presentation, and validation logic.
The Wnt Signaling Pathway: A Common Target in Oncology
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and fate. Its aberrant activation, often through mutations leading to the stabilization of the protein β-catenin (CTNNB1), is a well-established driver in numerous cancers, particularly colorectal cancer. Small molecules aiming to inhibit this pathway are therefore of significant therapeutic interest.
Caption: The canonical Wnt signaling pathway in an aberrantly activated state and the points of intervention for both a small molecule inhibitor (Wnt-iX) and genetic knockdown of β-catenin (CTNNB1).
Experimental Design: A Side-by-Side Comparison
To validate the on-target effects of Wnt-iX, a series of experiments should be conducted in parallel. A cancer cell line with known Wnt pathway dependency (e.g., HCT116, a colorectal cancer cell line) serves as an appropriate model system. The experimental arms will include a vehicle control, the small molecule inhibitor, a non-targeting (scrambled) siRNA control, and an siRNA specifically targeting β-catenin.
Caption: A typical experimental workflow for the validation of a small molecule inhibitor by comparing its effects to those of genetic knockdown of its target.
Comparative Data Analysis
The success of the validation lies in the similarity of the outcomes between the Wnt-iX-treated group and the CTNNB1 siRNA-treated group, relative to their respective controls. The following table summarizes hypothetical but expected results from such a study.
Table 1: Comparative Analysis of Wnt-iX and CTNNB1 Knockdown in HCT116 Cells
| Parameter | Vehicle Control | Wnt-iX (10 µM) | Scrambled siRNA | siRNA for CTNNB1 |
| Molecular Readout | ||||
| β-catenin Protein Level (% of Control) | 100 ± 8 | 95 ± 10 | 100 ± 7 | 18 ± 5 |
| AXIN2 mRNA Expression (Fold Change) | 1.0 | 0.25 ± 0.06 | 1.0 | 0.30 ± 0.08 |
| MYC mRNA Expression (Fold Change) | 1.0 | 0.41 ± 0.09 | 1.0 | 0.48 ± 0.11 |
| Phenotypic Readout | ||||
| Cell Viability (% of Control) | 100 ± 6 | 52 ± 7 | 99 ± 5 | 58 ± 9 |
| Apoptosis (Relative Caspase 3/7 Activity) | 1.0 | 4.8 ± 0.5 | 1.1 ± 0.2 | 4.5 ± 0.6 |
All data are presented as mean ± standard deviation. Data are hypothetical and for illustrative purposes. The key comparison is between the bolded values.
The data in Table 1 illustrates a successful validation. Both treatment with Wnt-iX and knockdown of CTNNB1 lead to a significant and comparable decrease in the expression of Wnt target genes (AXIN2, MYC), a reduction in cell viability, and an induction of apoptosis. Notably, the total β-catenin protein level is only reduced by the siRNA, confirming the different mechanisms of action (protein synthesis inhibition vs. activity inhibition).
Detailed Experimental Protocols
Reproducibility and rigor demand detailed methodologies. Below are standard protocols for the key experiments cited in this guide.
siRNA Transfection Protocol
-
Reagents:
-
ON-TARGETplus Human CTNNB1 siRNA SMARTpool (Horizon Discovery)
-
ON-TARGETplus Non-targeting Control Pool (Horizon Discovery)
-
DharmaFECT 1 Transfection Reagent (Horizon Discovery)
-
Opti-MEM Reduced Serum Medium (Thermo Fisher Scientific)
-
-
Procedure:
-
Twenty-four hours prior to transfection, seed HCT116 cells in 6-well plates at a density that will result in 60-70% confluency at the time of transfection.
-
For each well, dilute 50 pmol of siRNA in 200 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of DharmaFECT 1 in 200 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 405 µL of the siRNA-lipid complex dropwise to the cells.
-
Incubate the cells for 48 to 72 hours before harvesting for analysis.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Reagents:
-
RNeasy Mini Kit (QIAGEN) for RNA extraction.
-
iScript cDNA Synthesis Kit (Bio-Rad) for reverse transcription.
-
SsoAdvanced Universal SYBR Green Supermix (Bio-Rad).
-
Validated primers for CTNNB1, AXIN2, MYC, and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Extract total RNA from cell lysates using the RNeasy Mini Kit according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using the iScript cDNA Synthesis Kit.
-
Set up qPCR reactions in triplicate using 10 ng of cDNA, 500 nM of forward and reverse primers, and SYBR Green Supermix.
-
Perform qPCR on a real-time PCR detection system (e.g., Bio-Rad CFX96).
-
Calculate relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the appropriate control sample.
-
Cell Viability Assay
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat as described in the experimental workflow.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Western Blotting
-
Reagents:
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)
-
Primary antibodies: Rabbit anti-β-catenin (Cell Signaling Technology), Rabbit anti-GAPDH (Cell Signaling Technology).
-
Secondary antibody: Anti-rabbit IgG, HRP-linked Antibody (Cell Signaling Technology).
-
SuperSignal™ West Pico PLUS Chemiluminescent Substrate (Thermo Fisher Scientific).
-
-
Procedure:
-
Lyse cells in ice-cold RIPA buffer supplemented with inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-linked secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using the chemiluminescent substrate and an imaging system.
-
By adhering to this validation framework, researchers can build a robust and compelling case for the on-target activity of their small molecule inhibitors, a critical step in the journey from a promising compound to a potential therapeutic.
On-Target Validation of MS1172: A Rescue Experiment Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing a rescue experiment to confirm the on-target effects of MS1172, a hypothetical small molecule inhibitor of IκB kinase β (IKKβ). The provided methodologies, comparative data, and visualizations serve as a robust template for validating the mechanism of action of novel kinase inhibitors.
Introduction
This compound is a potent and selective inhibitor of IKKβ, a critical kinase in the canonical Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] Deregulation of this pathway is implicated in various inflammatory diseases and cancers, making IKKβ an attractive therapeutic target.[1][3] To rigorously validate that the observed cellular effects of this compound are a direct consequence of IKKβ inhibition, a rescue experiment is essential. This experiment aims to demonstrate that the phenotypic effects of this compound can be reversed by expressing a drug-resistant mutant of IKKβ, thereby confirming the on-target activity of the compound. This guide compares the efficacy of this compound with other known IKKβ inhibitors and provides detailed protocols for robust experimental design.
Signaling Pathway and Experimental Logic
The canonical NF-κB pathway is activated by various stimuli, such as the pro-inflammatory cytokine TNFα.[4] This activation leads to the recruitment and activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[1][5] IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[5][6] this compound is designed to inhibit the kinase activity of IKKβ, thereby preventing IκBα phosphorylation and blocking downstream NF-κB signaling.
Figure 1: Canonical NF-κB Signaling Pathway and this compound Target. This diagram illustrates the activation of the NF-κB pathway by TNFα, leading to the nuclear translocation of p50/p65 and target gene expression. This compound is shown to inhibit the IKK complex.
The logic of the rescue experiment is to introduce a version of IKKβ that is not affected by this compound. A common strategy is to introduce a mutation in the ATP-binding pocket of IKKβ that reduces the binding affinity of the inhibitor without compromising the kinase's catalytic activity. If the cellular effects of this compound are indeed due to its inhibition of IKKβ, then cells expressing this drug-resistant mutant should be insensitive to the compound.
Figure 2: Rescue Experiment Workflow. This diagram outlines the key steps of the rescue experiment, from cell line selection and transfection to treatment, stimulation, and downstream assays.
Comparative Performance Data
The following tables summarize hypothetical quantitative data from a series of experiments comparing this compound with two other well-characterized IKKβ inhibitors, BMS-345541 and TPCA-1.[7][8][9]
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Selectivity vs. IKKα |
| This compound | IKKβ | 15 | >100-fold |
| BMS-345541 | IKKβ | 300 | ~13-fold |
| TPCA-1 | IKKβ | 17.9 | ~22-fold |
Table 2: Cellular NF-κB Reporter Assay
| Construct | Treatment | Normalized Luciferase Activity (%) |
| Empty Vector | Vehicle | 100 |
| Empty Vector | This compound (1 µM) | 12.5 |
| Empty Vector | BMS-345541 (5 µM) | 15.2 |
| Empty Vector | TPCA-1 (1 µM) | 18.9 |
| IKKβ-WT | Vehicle | 105 |
| IKKβ-WT | This compound (1 µM) | 14.8 |
| IKKβ-DR | Vehicle | 102 |
| IKKβ-DR | This compound (1 µM) | 95.7 |
Table 3: Western Blot Analysis of IκBα Phosphorylation
| Construct | Treatment | p-IκBα / Total IκBα Ratio |
| Empty Vector | Vehicle | 1.00 |
| Empty Vector | This compound (1 µM) | 0.15 |
| IKKβ-WT | This compound (1 µM) | 0.18 |
| IKKβ-DR | This compound (1 µM) | 0.92 |
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter gene are used. These cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plasmids: Expression plasmids for human IKKβ (wild-type, WT) and a drug-resistant mutant (DR) are used. The drug-resistant mutant can be generated by site-directed mutagenesis of a key residue in the ATP-binding pocket. An empty vector (EV) serves as a negative control.
-
Transfection: Cells are seeded in 24-well plates and transfected with 500 ng of the respective plasmids using a suitable transfection reagent according to the manufacturer's protocol.
Compound Treatment and Cell Stimulation
-
Compound Preparation: this compound, BMS-345541, and TPCA-1 are dissolved in DMSO to prepare 10 mM stock solutions.
-
Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing the inhibitors at the desired concentrations or vehicle (DMSO). Cells are pre-incubated with the inhibitors for 1 hour.[10]
-
Stimulation: Following pre-incubation, cells are stimulated with 10 ng/mL of human TNFα for 6 hours for the reporter assay or for 15 minutes for Western blot analysis.[10]
NF-κB Luciferase Reporter Assay
-
Lysis: After stimulation, the medium is removed, and cells are washed with PBS. Cells are then lysed using a passive lysis buffer.
-
Luciferase Measurement: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalization: Luciferase activity is normalized to the total protein concentration in each lysate, determined by a Bradford or BCA assay.
Western Blot Analysis
-
Lysate Preparation: After stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Densitometry: Band intensities are quantified using image analysis software. The ratio of phosphorylated IκBα to total IκBα is calculated.
p65 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Cells are grown on glass coverslips and subjected to the same transfection and treatment protocol as described above, with a TNFα stimulation time of 30 minutes.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Cells are blocked with 1% BSA in PBS and then incubated with a primary antibody against the p65 subunit of NF-κB. After washing, cells are incubated with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on glass slides, and images are acquired using a fluorescence microscope.
-
Analysis: The nuclear and cytoplasmic fluorescence intensity of p65 is quantified to determine the extent of nuclear translocation. In inhibitor-treated cells, p65 should be retained in the cytoplasm.[10]
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
No Public Data Found for MS1172 Selectivity Analysis
A comprehensive search for the compound "MS1172" has yielded no publicly available scientific literature or data regarding its selectivity, kinase profile, or analysis by mass spectrometry. This prevents the creation of a detailed comparison guide as requested.
The initial investigation aimed to gather data on this compound's performance, identify suitable alternatives for comparison, and extract detailed experimental protocols. However, the absence of any specific information on "this compound" in scientific databases and public resources makes it impossible to proceed with these steps.
It is possible that "this compound" is an internal development codename, a very recent discovery not yet published, or a typographical error. Without any foundational information about the compound's biological targets and mechanism of action, a meaningful comparison with other agents cannot be conducted.
Therefore, the requested "Publish Comparison Guide" on the mass spectrometry analysis of this compound selectivity cannot be generated at this time. Further action would require specific details about the compound .
Comparing the efficacy of MS1172 in different cancer models
Information regarding the therapeutic agent "MS1172" is not available in the public domain. Extensive searches for "this compound" in the context of cancer research, including its efficacy, mechanism of action, and preclinical data, did not yield any relevant scientific publications or clinical trial information.
It is possible that "this compound" is an internal compound code that has not yet been publicly disclosed, a typographical error, or a designation that is not widely recognized in scientific literature. Without access to proprietary data or further clarification on the identity of this molecule, a comprehensive comparison guide on its efficacy in different cancer models cannot be generated at this time.
For researchers, scientists, and drug development professionals seeking information on novel cancer therapeutics, it is recommended to consult peer-reviewed scientific journals, presentations from major scientific conferences, and public clinical trial registries.
To provide the requested comparative analysis, detailed information on this compound, including but not limited to the following, would be required:
-
Chemical structure and target: Understanding the molecular structure and the biological target(s) of this compound is fundamental to interpreting its mechanism of action.
-
In vitro studies: Data from cell-based assays, such as cell viability, apoptosis, and cell cycle analysis, across a panel of cancer cell lines would be necessary to understand its potency and selectivity.
-
In vivo studies: Results from preclinical animal models, including xenograft and patient-derived xenograft (PDX) models, are crucial for evaluating anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.
-
Mechanism of action studies: Elucidation of the signaling pathways modulated by this compound is essential for understanding its biological effects.
Should information on "this compound" become publicly available, a detailed comparison guide could be developed. We recommend verifying the name of the compound and consulting internal documentation if this is a proprietary agent.
A Comparative Guide to Two Prominent BRD9 Degraders: CFT8634 and dBRD9
For researchers, scientists, and drug development professionals, this guide offers a cross-validation of the BRD9 degrader CFT8634 with a second degrader, dBRD9. It provides an objective comparison of their performance based on available experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology, particularly in cancers with specific genetic dependencies such as synovial sarcoma and certain types of leukemia.[1][2] As a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression.[3] Targeted degradation of BRD9 using Proteolysis Targeting Chimeras (PROTACs) has shown significant promise in preclinical models, offering a potent alternative to traditional inhibition.[4]
This guide focuses on two key BRD9 degraders: CFT8634, an orally bioavailable degrader currently in clinical development, and dBRD9, a widely used tool compound in preclinical research.[4][5] By presenting their performance metrics, experimental methodologies, and the broader context of BRD9 signaling, this document aims to provide a valuable resource for the scientific community.
Performance Comparison of BRD9 Degraders
The following tables summarize the quantitative data on the degradation potency and anti-proliferative activity of CFT8634 and dBRD9 in relevant cancer cell lines. It is important to note that the data presented here are compiled from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
| Degrader | Cell Line | Cancer Type | DC50 (nM) | Assay Conditions | Reference |
| CFT8634 | Synovial Sarcoma Cell Line | Synovial Sarcoma | 2 | Not Specified | [6] |
| CFT8634 | SMARCB1-mutant Cell Line | Malignant Rhabdoid Tumor | 2.7 | Not Specified | [5] |
| dBRD9 | MOLM-13 | Acute Myeloid Leukemia | Not Reported | Not Reported | [2] |
Table 1: Comparative Degradation Potency (DC50) of BRD9 Degraders. The DC50 value represents the concentration of the degrader required to achieve 50% degradation of the target protein.
| Degrader | Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| CFT8634 | OPM-2 | Multiple Myeloma | 93 | 14 days | [7] |
| dBRD9 | MOLM-13 | Acute Myeloid Leukemia | 56.6 | Not Specified | [2] |
| dBRD9-A | MV4;11 | Acute Myeloid Leukemia | 1 - 10 | 6 days | [2] |
| dBRD9-A | SKM-1 | Acute Myeloid Leukemia | 1 - 10 | 6 days | [2] |
Table 2: Comparative Anti-proliferative Activity (IC50) of BRD9 Degraders. The IC50 value represents the concentration of the degrader required to inhibit 50% of cell growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of BRD9 degraders.
Western Blot Analysis of BRD9 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD9 protein in response to treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., synovial sarcoma or AML cell lines) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the BRD9 degrader (e.g., CFT8634 or dBRD9) or DMSO as a vehicle control for a specified time course (e.g., 4, 8, 24 hours).
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the cell lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.
Cell Viability Assay
This protocol measures the effect of BRD9 degraders on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density for the chosen assay duration.
2. Compound Treatment:
-
Prepare serial dilutions of the BRD9 degrader in cell culture medium.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO).
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours to 14 days), depending on the cell line and the specific experimental question.
4. Viability Measurement:
-
Use a commercially available cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Follow the manufacturer's instructions for reagent preparation and addition.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the degrader concentration to determine the IC50 value using a non-linear regression analysis.
Proteomics Analysis of BRD9 Degradation
This protocol provides a global and unbiased assessment of protein level changes upon treatment with a BRD9 degrader, confirming selectivity and identifying potential off-targets or downstream effects.
1. Sample Preparation:
-
Treat cells with the BRD9 degrader at a concentration known to induce significant degradation (e.g., 100 nM) and a vehicle control for a specified time (e.g., 6 hours).
-
Harvest and lyse the cells as described in the Western Blot protocol.
-
Quantify the protein concentration of each lysate.
2. Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the proteins into peptides using an enzyme such as trypsin overnight at 37°C.
3. Peptide Labeling (Optional but Recommended for Quantitative Proteomics):
-
For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags, TMT).
4. Mass Spectrometry Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
5. Data Analysis:
-
Use specialized software (e.g., Proteome Discoverer) to search the acquired mass spectra against a protein database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein across the different treatment groups.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the BRD9 degrader.
Visualizing BRD9's Role and Degrader Mechanism
To better understand the context in which BRD9 degraders operate, the following diagrams illustrate the BRD9 signaling pathway and the general mechanism of action for PROTACs.
Caption: BRD9 recognizes acetylated histones, leading to chromatin remodeling and gene transcription that activates key oncogenic pathways.
Caption: A PROTAC molecule simultaneously binds to BRD9 and an E3 ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.
References
- 1. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C4 Therapeutics doses first subject in Phase I/II cancer therapy trial [clinicaltrialsarena.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. c4therapeutics.com [c4therapeutics.com]
Confirming MS1172 On-Target Activity: A Comparative Guide to Phenotypic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phenotypic assays to confirm the on-target activity of MS1172, a potent and orally active inhibitor of Ubiquitin Specific Peptidase 2 (USP2). We present a comparative analysis of this compound with other known USP2 inhibitors, supported by detailed experimental protocols and visual workflows to aid in the design and execution of your research.
Introduction to USP2 and its Inhibition
Ubiquitin Specific Peptidase 2 (USP2) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] Key functions of USP2 include the regulation of cell cycle progression, apoptosis, circadian rhythms, and inflammatory responses.[3][4][5] Dysregulation of USP2 has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1][6]
This compound has been identified as a potent inhibitor of USP2.[3] Inhibition of USP2 is expected to result in the accumulation of its ubiquitinated substrates, leading to distinct cellular phenotypes. This guide focuses on assays to measure these phenotypic changes, thereby confirming the on-target activity of this compound.
Comparative Analysis of USP2 Inhibitors
To effectively evaluate the on-target activity of this compound, it is crucial to compare its performance with other well-characterized USP2 inhibitors. The following table summarizes key data for this compound and its alternatives.
| Compound | Target(s) | IC50 (µM) | Mechanism of Action | Key Phenotypic Effects |
| This compound (XH161-172) | USP2 | Not publicly available | Potent and orally active inhibitor | Expected to induce cell cycle arrest and apoptosis. |
| ML364 | USP2 | 1.1 - 1.7 | Non-covalent inhibitor | Accelerates cyclin D1 degradation, leads to G0/G1 cell cycle arrest, and is anti-proliferative in cancer cell lines.[7][8] |
| WP1130 | USP2, USP9x, USP5, UCH-L1 | ~2-5 | Covalent inhibitor | Induces apoptosis and inhibits tumor growth. |
| HBX 41108 | USP2, other USPs | Not specified | Binds to the catalytic site | Modulates cellular processes regulated by USP2.[9] |
| P22077 | USP2, USP7 | Not specified | Binds to the catalytic site | Modulates cellular processes regulated by USP2.[9] |
| TCID | USP2, UCH-L3 | Not specified | Interferes with deubiquitinating activity | Disrupts the enzyme's catalytic function.[9] |
Key Phenotypic Assays to Confirm this compound On-Target Activity
The following are key phenotypic assays that can be employed to confirm the on-target activity of this compound by observing the cellular consequences of USP2 inhibition.
Cell Viability and Proliferation Assays
Rationale: USP2 is involved in cell cycle progression and survival.[3][4] Its inhibition is expected to decrease cell viability and proliferation, particularly in cancer cell lines where USP2 is often overexpressed.[6]
Experimental Protocol:
-
Cell Culture: Seed cancer cell lines known to express USP2 (e.g., HCT116, Mino) in 96-well plates at an appropriate density.
-
Treatment: Treat cells with a dose-response range of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., ML364). Incubate for 24, 48, and 72 hours.
-
Measurement: Assess cell viability using a commercially available assay kit, such as one based on MTT, MTS, or a luminescent readout for ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value for this compound.
Cell Cycle Analysis
Rationale: USP2 deubiquitinates and stabilizes key cell cycle regulators, including Cyclin D1.[5][7] Inhibition of USP2 should lead to the degradation of these proteins and cause cell cycle arrest, typically at the G1/S transition.[7][8][10]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HCT116, Mino) and treat with this compound, vehicle control, and a positive control for 24-48 hours.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any treatment-induced arrest.
Apoptosis Assays
Rationale: USP2 can regulate apoptosis by stabilizing anti-apoptotic proteins like survivin and by indirectly inhibiting the tumor suppressor p53 through the stabilization of MDM2.[6][11][12] Inhibition of USP2 is therefore expected to promote apoptosis.
Experimental Protocol:
-
Western Blot for Cleaved PARP:
-
Treat cells with this compound for 24-48 hours.
-
Lyse the cells and perform SDS-PAGE and Western blotting using an antibody specific for cleaved PARP, a marker of apoptosis.
-
-
Annexin V/PI Staining:
-
Treat cells as described above.
-
Stain cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Sub-G1 Population Analysis:
-
Following cell cycle analysis (protocol above), quantify the percentage of cells in the sub-G1 phase, which represents apoptotic cells with fragmented DNA.[13]
-
Western Blotting for USP2 Substrates
Rationale: The most direct evidence of on-target USP2 inhibition is the destabilization and subsequent degradation of its known substrates.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, a vehicle control, and a positive control for various time points (e.g., 4, 8, 12, 24 hours). For protein degradation studies, a proteasome inhibitor (e.g., MG132) can be used as a control to confirm proteasome-dependent degradation.[12]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key USP2 substrates such as Cyclin D1, MDM2, and survivin. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
Visualizing the Pathways and Workflows
USP2 Signaling Pathways
The following diagram illustrates the key signaling pathways regulated by USP2, highlighting the substrates that are deubiquitinated and stabilized by its activity. Inhibition of USP2 by this compound would reverse these effects.
Caption: USP2 signaling pathways and the inhibitory effect of this compound.
General Experimental Workflow
This diagram outlines a typical workflow for confirming the on-target activity of this compound using the phenotypic assays described in this guide.
Caption: Workflow for phenotypic confirmation of this compound activity.
By following the protocols and comparative data presented in this guide, researchers can effectively design and execute experiments to robustly confirm the on-target activity of this compound as a USP2 inhibitor.
References
- 1. What are USP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Development of a highly reliable assay for ubiquitin-specific protease 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] USP2-Related Cellular Signaling and Consequent Pathophysiological Outcomes | Semantic Scholar [semanticscholar.org]
- 4. USP2-Related Cellular Signaling and Consequent Pathophysiological Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin Specific Protease 2: Structure, Isoforms, Cellular Function, Related Diseases and Its Inhibitors [techscience.com]
- 6. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. The Molecular Mechanisms of Regulation on USP2's Alternative Splicing and the Significance of Its Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP2-Related Cellular Signaling and Consequent Pathophysiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of USP2 Enhances TRAIL-Mediated Cancer Cell Death through Downregulation of Survivin [mdpi.com]
- 13. Inhibition of USP2 Enhances TRAIL-Mediated Cancer Cell Death through Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Downstream Consequences of BRD9 Inhibition: A Comparative Guide
A comprehensive analysis of the downstream cellular and molecular effects of targeting the bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF chromatin remodeling complex. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the known outcomes of BRD9 inhibition, supported by experimental data and methodologies.
Executive Summary: Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in oncology and other diseases due to its critical role in gene regulation. Inhibition of BRD9 disrupts the chromatin remodeling machinery, leading to a cascade of downstream effects that impact cell proliferation, survival, and differentiation. This guide synthesizes the current understanding of these effects, presenting quantitative data, experimental protocols, and visual representations of the key signaling pathways involved.
Note on MS1172: Extensive searches for "this compound" did not yield any publicly available information regarding its molecular target, mechanism of action, or downstream effects. Therefore, a direct comparison between this compound and BRD9 inhibition is not possible at this time. The following sections focus on the well-documented consequences of BRD9 inhibition.
Downstream Effects of BRD9 Inhibition
BRD9, as a subunit of the non-canonical BAF (ncBAF) complex, plays a crucial role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones and recruiting the chromatin remodeling machinery to specific genomic loci.[1][2] Its inhibition leads to a variety of downstream consequences, primarily through the modulation of gene transcription.
Cell Cycle Arrest and Apoptosis
A consistent outcome of BRD9 inhibition across various cancer cell lines is the induction of cell cycle arrest, predominantly at the G1 phase, and the subsequent triggering of apoptosis (programmed cell death).[3][4][5]
-
Mechanism: BRD9 inhibition has been shown to impact the expression of key cell cycle regulators. For instance, studies in uterine fibroid cells demonstrated that the BRD9 inhibitor I-BRD9 led to an accumulation of cells in the G1 phase and a decrease in the S phase.[3] This is often accompanied by an increase in apoptosis.[4][5] In some contexts, BRD9 inhibition upregulates pro-apoptotic genes associated with the p53 pathway.[4]
Modulation of Key Oncogenic Signaling Pathways
BRD9 has been implicated in the regulation of several critical signaling pathways that drive cancer progression. Its inhibition can therefore lead to the suppression of these oncogenic cascades.
-
MYC Downregulation: A significant downstream effect of BRD9 inhibition is the downregulation of the MYC oncogene. BRD9 is known to occupy enhancer regions of the MYC gene, and its inhibition leads to reduced MYC transcription. This is a critical mechanism of action, as MYC is a master regulator of cell proliferation and metabolism.
-
Wnt/β-catenin Pathway: In some cancers, such as colon and lung cancer, BRD9 has been shown to be involved in the Wnt/β-catenin signaling pathway.[4] Knockdown of BRD9 can inhibit cancer development through this pathway.[4]
-
Notch Signaling: In kidney cancer, BRD9 promotes tumor malignancy by activating the Notch signaling pathway.
-
STAT5 Pathway: In acute myeloid leukemia (AML), BRD9 has been shown to sustain STAT5 pathway activation by regulating the expression of SOCS3. Inhibition of BRD9 in leukemia reduces STAT5 activation and induces apoptosis.
Reprogramming of the Epigenome and Transcriptome
As a chromatin reader, BRD9 plays a fundamental role in shaping the epigenetic landscape and controlling gene expression programs.
-
Gene Expression Changes: Unbiased transcriptomic profiling has revealed that BRD9 inhibition leads to extensive changes in the transcriptome of cancer cells.[5] This includes the downregulation of genes involved in cell cycle progression and extracellular matrix (ECM) deposition, and the upregulation of genes associated with apoptosis.[3][4][5]
-
Ribosome Biogenesis: Recent studies have uncovered a novel function for BRD9 in promoting ribosome biogenesis in multiple myeloma. Depletion of BRD9 downregulates ribosome biogenesis genes, disrupts protein synthesis, and inhibits cancer cell growth.
Quantitative Data on BRD9 Inhibition
The following tables summarize key quantitative data from studies on BRD9 inhibitors.
Table 1: Effects of BRD9 Inhibition on Cell Proliferation and Cell Cycle
| Cell Line | Inhibitor | Concentration | Effect on Proliferation | Cell Cycle Effect | Reference |
| HuLM (Uterine Fibroid) | I-BRD9 | 1-25 µM | Dose-dependent inhibition | G1 arrest (51.5% to 59.0% at 5 µM) | [3] |
| Rhabdoid Tumor Cells | I-BRD9, BI-9564 | Various | Decreased cell proliferation | G1 arrest | |
| RN2 (AML) | BI-7273 | 1.25 µM | Anti-proliferative | - |
Table 2: Downstream Gene and Protein Expression Changes Following BRD9 Inhibition
| Cell Type | BRD9 Inhibition Method | Key Downregulated Genes/Proteins | Key Upregulated Genes/Proteins | Reference |
| RN2 (AML) | shRNA, BI-7273 | Myc, Myeloid differentiation markers | - | |
| Multiple Myeloma | shRNA, dBRD9-A (degrader) | Ribosome biogenesis genes, MYC | - | |
| Uterine Fibroid Cells | I-BRD9 | Extracellular matrix genes | Apoptosis-related genes | [3][5] |
| Melanoma Cells | Transcriptome-wide mRNA profiling | Extracellular matrix proteins | Pro-apoptotic genes (p53 pathway) | [4] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways affected by BRD9 inhibition and a typical experimental workflow for assessing these effects are provided below.
Caption: BRD9 inhibition disrupts chromatin remodeling and target gene expression.
Caption: Workflow for assessing the effects of BRD9 inhibition.
Detailed Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is soluble in dimethyl sulfoxide (B87167) (DMSO). The absorbance of the formazan solution is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of the BRD9 inhibitor or DMSO (vehicle control) for the desired time period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide, PI) to determine the DNA content of cells. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can then be analyzed.
-
Protocol:
-
Treat cells with the BRD9 inhibitor or DMSO for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes in the dark.
-
Analyze the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
3. Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., MYC, p21, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels.
-
4. RNA-Sequencing (RNA-Seq)
-
Principle: RNA-Seq is a high-throughput sequencing method used to profile the entire transcriptome of a cell. It provides a quantitative measure of the expression levels of all genes.
-
Protocol:
-
Isolate total RNA from treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a Bioanalyzer.
-
Prepare sequencing libraries from the RNA, which typically involves poly(A) selection (for mRNA), cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Perform bioinformatic analysis of the sequencing data, including read alignment, transcript quantification, and differential gene expression analysis.
-
Use downstream analysis tools to identify enriched pathways and gene ontologies among the differentially expressed genes.
-
Conclusion
Inhibition of BRD9 represents a promising therapeutic strategy, particularly in oncology. The downstream effects are multifaceted, converging on the suppression of cell proliferation, induction of apoptosis, and modulation of key oncogenic signaling pathways. The data presented in this guide highlight the profound impact of BRD9 inhibition on the cellular machinery, primarily driven by its role in epigenetic regulation of gene expression. Further research will continue to elucidate the full spectrum of BRD9's functions and the therapeutic potential of its inhibitors.
References
- 1. Signalling pathways involved in the sensitisation of mouse nociceptive neurones by nerve growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-molecule synergist of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction by the Wnt family of ligands - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: BRD9 Degraders Versus Inhibitors in Preclinical Cancer Models
In the rapidly evolving landscape of epigenetic drug discovery, targeting bromodomain-containing proteins has emerged as a promising therapeutic strategy. Among these, Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has garnered significant attention as a potential target in oncology. This guide provides an in-depth, data-driven comparison of two distinct therapeutic modalities targeting BRD9: selective inhibition and targeted degradation.
This analysis will focus on a representative BRD9 inhibitor, BI-9564, and a potent BRD9 degrader, exemplified by compounds such as FHD-609. By examining their mechanisms of action, in vivo efficacy, and associated experimental protocols, this guide offers valuable insights for researchers and drug developers in the field.
Mechanism of Action: Inhibition vs. Degradation
A key distinction between these two approaches lies in their fundamental mechanism. BRD9 inhibitors, such as BI-9564, are small molecules that bind to the bromodomain of BRD9, preventing its interaction with acetylated histones and thereby disrupting the recruitment of the ncBAF complex to chromatin. This leads to the modulation of gene expression.
In contrast, BRD9 degraders are heterobifunctional molecules, often referred to as PROTACs (Proteolysis Targeting Chimeras). These molecules simultaneously bind to BRD9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome and leading to the physical elimination of the protein from the cell.
Quantitative In Vivo Performance
The following table summarizes key in vivo data from preclinical studies of the BRD9 inhibitor BI-9564 and the BRD9 degrader FHD-609.
| Parameter | BRD9 Inhibitor (BI-9564) | BRD9 Degrader (FHD-609) |
| Compound | BI-9564 | FHD-609 |
| Target | BRD9/BRD7 Bromodomains | BRD9 |
| Mechanism | Inhibition of acetyl-lysine binding | Proteasomal Degradation |
| In Vivo Model | Disseminated AML Xenograft (EOL-1 cells) | Synovial Sarcoma CDX (SYO-1) |
| Dosing Regimen | 180 mg/kg, oral, daily | 2.0 mg/kg, intravenous, weekly |
| Efficacy Endpoint | Tumor Growth Inhibition (TGI) | Tumor Growth Inhibition |
| Reported Efficacy | 52% TGI on day 18[1][2] | Complete tumor growth suppression over 30 days[3] |
| Pharmacodynamic Effect | Not explicitly reported in efficacy study | Dose- and time-dependent BRD9 degradation[3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the in vivo data.
BRD9 Inhibitor (BI-9564) Efficacy Study in AML Xenograft Model [1]
-
Cell Line: The human acute myeloid eosinophilic leukemia cell line EOL-1 was selected based on its in vitro sensitivity to BRD9 inhibition.
-
Animal Model: A disseminated mouse model of AML was utilized to more closely mimic the clinical presentation of the disease.
-
Drug Administration: BI-9564 was administered orally at a dose of 180 mg/kg.
-
Efficacy Assessment: The primary efficacy endpoint was tumor growth inhibition, which was measured to be 52% on day 18 of the study. The study also reported a modest but significant survival benefit of 2 days compared to the control group.[4]
BRD9 Degrader (FHD-609) Efficacy Study in Synovial Sarcoma Xenograft Model [3]
-
Cell Line: The SYO-1 synovial sarcoma cell line was used to establish the cell-derived xenograft (CDX) model.
-
Animal Model: Immunocompromised mice were subcutaneously implanted with SYO-1 cells.
-
Drug Administration: FHD-609 was administered intravenously.
-
Pharmacodynamic Analysis: Tumor tissues were collected at various time points after a single dose to assess BRD9 protein levels via methods such as Western Blotting or immunohistochemistry to confirm target engagement and degradation.
-
Efficacy Assessment: Tumor volume was monitored over the course of the study. Weekly dosing of 2 mg/kg FHD-609 resulted in complete suppression of tumor growth over a 30-day period.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the BRD9 signaling pathway and a typical in vivo experimental workflow.
Caption: BRD9 signaling and points of therapeutic intervention.
Caption: A generalized workflow for in vivo preclinical studies.
References
Safety Operating Guide
Proper Disposal Procedures for MS1172: A Guide for Laboratory Professionals
Disclaimer: The identifier "MS1172" is not a unique chemical name. Proper disposal procedures are entirely dependent on the chemical identity and associated hazards of the substance. Researchers, scientists, and drug development professionals must confirm the exact identity of "this compound" by referencing the manufacturer's Safety Data Sheet (SDS) before proceeding with any disposal protocol. This guide provides disposal information for potential candidates identified as "this compound" and offers a general framework for laboratory waste management.
The most probable chemical identity for a substance labeled "this compound" or a similar variant (e.g., P1172) is (Phenylthiomethyl)trimethylsilane . This is a flammable liquid and should be treated as hazardous chemical waste. Other possibilities include industrial cleaning agents or biological reagents, which have distinct disposal requirements.
Detailed Disposal Protocol for (Phenylthiomethyl)trimethylsilane
This protocol is based on the safety data sheet for (Phenylthiomethyl)trimethylsilane, which is classified as a flammable liquid that causes skin and eye irritation.
1.1 Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.
1.2 Spill Response: In case of a spill:
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or universal binder.[1][2]
-
Collect the absorbed material and contaminated soil into a suitable, labeled container for hazardous waste disposal.[1]
1.3 Waste Collection and Disposal:
-
Waste Container: Collect waste (Phenylthiomethyl)trimethylsilane in a designated, leak-proof, and properly sealed hazardous waste container. The container should be compatible with flammable liquids.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(Phenylthiomethyl)trimethylsilane," and the associated hazards (Flammable Liquid, Irritant).
-
Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1][2]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. This chemical waste will likely be incinerated at a licensed hazardous waste facility.[2][3] Do not pour down the drain.
Disposal of Other Potential "this compound" Candidates
2.1 KLARAID IC1172 (Industrial Cleaner):
-
Hazards: Severe eye irritant and moderate skin irritant.
-
Disposal: According to its SDS, uncontaminated product, as-is, may be incinerated or disposed of in an approved landfill. Water contaminated with this product may be sent to a sanitary sewer treatment facility, pending local agreements.[4][5] Always consult your local regulations and EHS office before sewer disposal.
2.2 Biological Reagent (e.g., Antibody with Sodium Azide):
-
Hazards: Sodium azide (B81097) is acutely toxic and can form explosive metal azides. Biological components may be considered biohazardous waste.
-
Disposal: Small quantities of solutions containing low concentrations of sodium azide may be permissible for drain disposal with copious amounts of water, but this is highly regulated and depends on institutional policy. Due to the hazard of forming explosive azides in plumbing, many institutions prohibit this. Collect in a designated hazardous waste container labeled with "Sodium Azide solution" and the biological material. Consult your institution's Biosafety and EHS offices for specific protocols.
Summary of Potential "this compound" Candidates and Disposal
| Identifier/Substance | Key Hazards | Recommended Disposal Method |
| (Phenylthiomethyl)trimethylsilane | Flammable liquid, Skin/eye irritant | Collect as hazardous chemical waste for incineration. Do not dispose down the drain. |
| KLARAID IC1172 | Severe eye irritant, Moderate skin irritant | Incineration or approved landfill. Consult local regulations for potential sewer disposal of contaminated water. |
| Antibody with Sodium Azide | Acutely toxic (sodium azide), Potential biohazard | Collect as hazardous chemical waste. Institutional policy may vary. Consult EHS and Biosafety offices. |
| Sodium Metabisulfite | Causes serious eye damage, Harmful if swallowed | Collect as hazardous waste. It may be necessary to contain and dispose of as hazardous waste. Contact your state or regional EPA for specific recommendations.[6] |
Experimental Protocols and Visualizations
To ensure safe and compliant disposal of any laboratory chemical, a systematic approach is necessary. The following workflow illustrates the decision-making process.
Caption: A workflow for the proper disposal of laboratory chemical waste.
This guide provides a framework for the safe disposal of "this compound." However, the user's primary responsibility is to correctly identify the substance and consult their institution's specific safety and disposal protocols. Always prioritize safety and environmental compliance.
References
Essential Safety and Handling Protocol for MS1172
Chemical Identifier: MS1172 CAS Number: 3058588-43-2 Molecular Formula: C₁₉H₁₇BrFN₃O₃S₂
This document provides crucial safety and logistical information for the handling and disposal of the research chemical this compound. As a specific Safety Data Sheet (SDS) is not publicly available, this guidance is based on general best practices for handling novel chemical compounds with unknown toxicological properties. Researchers, scientists, and drug development professionals should handle this compound with the utmost caution.
Personal Protective Equipment (PPE)
Due to the unknown nature of this compound's specific hazards, a comprehensive approach to personal protection is mandatory. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes, aerosols, and any unforeseen vigorous reactions. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | Provides a barrier against skin contact. The chemical formula suggests the potential for skin irritation or absorption. Regular glove changes are advised to prevent contamination. |
| Body Protection | A flame-resistant lab coat worn over full-length clothing. | Protects against spills and splashes. Flame-resistant material is a precautionary measure as the compound's flammability is unknown. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or creating solutions. All handling of solid this compound should be performed in a certified chemical fume hood. | Prevents inhalation of airborne particles. The presence of fluorine, bromine, and sulfur in the molecule suggests that combustion or decomposition products could be highly toxic. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
2.1. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, glassware, etc.), and waste containers are within the fume hood.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2.2. Handling
-
Don PPE: Put on all required personal protective equipment as specified in the table above before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Use caution to avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. Ensure the process is well-contained.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.
-
Post-Handling: After handling, thoroughly wipe down the work area with an appropriate decontaminating solution.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and chemically compatible container designated for hazardous chemical waste. The label should include the chemical name ("this compound"), CAS number, and the words "Hazardous Waste". |
| Contaminated Labware | Disposable items (e.g., gloves, weigh boats, pipette tips) that have come into contact with this compound should be placed in a designated hazardous waste bag within the fume hood. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the first rinseate must be collected as hazardous chemical waste.[1] Subsequent rinses may be permissible for drain disposal depending on local regulations.[1] |
| Liquid Waste (Solutions) | Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. The container must be compatible with the solvent used. Never dispose of solutions containing this compound down the drain.[1] |
| Empty this compound Containers | The original container of this compound, even if appearing empty, should be treated as hazardous waste and disposed of according to institutional guidelines.[2] |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[1][3]
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural flow for handling this compound safely.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Hierarchy of safety controls for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
